Z-Phe-Ala-Diazomethylketone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1 |
InChI Key |
QMPATRQNERZOMF-YJBOKZPZSA-N |
SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
sequence |
FA |
Synonyms |
carbobenzoxycarbonyl-L-phenylalanyl-L-alanine-D-diazomethane Z-Phe-Ala-diazomethane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Z-Phe-Ala-Diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Phe-Ala-Diazomethylketone (PADK), a synthetic peptide derivative, has emerged as a molecule of significant interest in neurodegenerative disease research, particularly for Alzheimer's disease. Initially characterized as a weak inhibitor of cysteine proteases, its primary mechanism of action is now understood to be more complex and multifaceted. This technical guide provides a comprehensive overview of the core mechanisms of PADK, focusing on its dual role as a modulator of amyloid-beta (Aβ) aggregation and a weak inhibitor of lysosomal cathepsins. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.
Core Mechanisms of Action
This compound exhibits a dual mechanism of action that contributes to its potential therapeutic effects. These mechanisms are:
-
Direct Inhibition of Amyloid-β Aggregation: The most prominent and well-documented mechanism is the direct interaction of PADK with the Aβ42 peptide. It binds to Aβ42 monomers and early-stage oligomers, effectively disrupting the aggregation cascade. This interaction prevents the formation of toxic higher-order oligomers, specifically dodecamers, and inhibits the subsequent formation of amyloid fibrils.[1][2][3] This action directly addresses a key pathological hallmark of Alzheimer's disease.
-
Weak Inhibition of Cysteine Proteases: PADK was initially identified as an inhibitor of cysteine proteases, specifically cathepsin B and cathepsin L.[4] However, its inhibitory activity against these enzymes is relatively weak.[4] Interestingly, at low concentrations, PADK has been observed to enhance the levels of lysosomal cathepsins, suggesting a more complex regulatory role within the lysosome than simple inhibition.[4] This modulation of lysosomal activity may contribute to the clearance of protein aggregates.
Signaling and Interaction Pathway
The following diagram illustrates the primary interactions of this compound in the context of Alzheimer's disease pathology.
Quantitative Data
The following table summarizes the available quantitative data for the activity of this compound.
| Target | Parameter | Value | Species | Reference |
| Cathepsin B | IC50 | 9.4 ± 2.4 μM | Not Specified | [4] |
| Cathepsin L | Inhibition | Weak Inhibitor | Not Specified | [4] |
| Aβ42 Aggregation | Dodecamer Formation | Inhibits | Human | [1][2] |
| Aβ42 Aggregation | Fibril Formation | Inhibits | Human | [1][2][3] |
| γ-secretase | Activity | Target | Not Specified | [3] |
Note: Ki values for the inhibition of cathepsins by this compound were not found in the reviewed literature.
Experimental Protocols
Cathepsin B Inhibition Assay
This protocol is adapted from established methods for determining cysteine protease activity using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
This compound (PADK)
-
Fluorogenic Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)[5][6]
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5[7]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Z-Arg-Arg-AMC in DMSO.
-
Prepare a working solution of Cathepsin B in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add serial dilutions of this compound in assay buffer to achieve a range of final concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the Cathepsin B working solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Z-Arg-Arg-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow:
Amyloid-β (Aβ42) Aggregation Assay (Thioflavin T)
This protocol is based on the widely used Thioflavin T (ThT) fluorescence assay to monitor amyloid fibril formation.
Objective: To assess the inhibitory effect of this compound on the aggregation of Aβ42.
Materials:
-
Synthetic human Aβ42 peptide
-
This compound (PADK)
-
Thioflavin T (ThT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~450 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Preparation:
-
Prepare a monomeric stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, prepare reaction mixtures containing Aβ42 at a final concentration of 10-20 µM in PBS.
-
Add different concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a vehicle control (DMSO).
-
Add Thioflavin T to each well to a final concentration of 10-25 µM.
-
-
Aggregation Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a fluorescence microplate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48-72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The lag time, maximum fluorescence intensity, and the slope of the elongation phase can be used to quantify the extent of aggregation and the effect of the inhibitor.
-
Compare the aggregation curves in the presence and absence of this compound to determine its inhibitory effect.
-
Logical Relationship of Assay Components:
References
- 1. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), also known as Z-FA-CHN2, is a synthetic dipeptide derivative that has garnered significant attention in biomedical research. Initially characterized as a specific inhibitor of thiol proteases, its utility has expanded, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of Z-FA-DMK, with a focus on its role as a modulator of lysosomal function and an inhibitor of amyloid-beta (Aβ) aggregation.
Chemical and Physical Properties
This compound is a white to light yellow solid. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
| Synonyms | Z-FA-DMK, Z-FA-CHN2, PADK | |
| Molecular Formula | C21H22N4O4 | [1] |
| Molecular Weight | 394.42 g/mol | [1] |
| CAS Number | 71732-53-1 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |
| Storage | Store as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year. Keep away from moisture and light.[1] |
Biological Activity and Mechanism of Action
Z-FA-DMK is recognized as a weak to moderate inhibitor of the cysteine proteases cathepsin B and cathepsin L.[3][4] This inhibitory activity is central to its mechanism of action in cellular models.
Inhibition of Cathepsins
Cathepsins are lysosomal proteases crucial for protein turnover and degradation. By inhibiting cathepsins B and L, Z-FA-DMK can modulate the proteolytic environment within the lysosome. This can lead to an accumulation of certain substrates and a compensatory upregulation of lysosomal enzyme levels.[3][4]
| Enzyme | Inhibition Data | Reference |
| Cathepsin B | Weak inhibitor | [3] |
| Cathepsin L | Weak inhibitor. A related compound, Z-Phe-Phe-diazomethylketone, is a selective inhibitor of cathepsin L.[3][5] |
Modulation of Amyloid-β Aggregation
In the context of Alzheimer's disease, Z-FA-DMK has been shown to directly interact with amyloid-beta (Aβ42) monomers and small oligomers.[6] This interaction disrupts the formation of larger, neurotoxic Aβ42 oligomers and inhibits the formation of Aβ42 fibrils.[6]
Experimental Protocols
In Vitro Cathepsin L Inhibition Assay
This protocol is adapted from commercially available fluorometric assay kits and can be used to determine the inhibitory potential of Z-FA-DMK against cathepsin L.
Materials:
-
Active human cathepsin L enzyme
-
Cathepsin L assay buffer
-
Cathepsin L substrate (e.g., Ac-FR-AFC)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., E-64)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-FA-DMK in DMSO.
-
Dilute the active cathepsin L enzyme in chilled assay buffer to the desired concentration.
-
Prepare the cathepsin L substrate solution in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the positive control inhibitor to the respective wells.
-
Add serial dilutions of Z-FA-DMK to the test wells.
-
Add the diluted cathepsin L enzyme solution to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the cathepsin L substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction for each well.
-
Calculate the percent inhibition for each concentration of Z-FA-DMK and determine the IC50 value.
-
Analysis of Aβ42 Oligomerization by Mass Spectrometry
This protocol outlines the general steps for analyzing the effect of Z-FA-DMK on Aβ42 oligomerization using ion mobility spectrometry-mass spectrometry (IMS-MS).[7]
Materials:
-
Synthetic Aβ42 peptide
-
This compound
-
Ammonium acetate buffer (e.g., 7.5 mM, pH 7.4)
-
Ion mobility mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Aβ42 in an appropriate solvent (e.g., HFIP) and remove the solvent to form a peptide film.
-
Resuspend the Aβ42 film in ammonium acetate buffer.
-
Prepare a stock solution of Z-FA-DMK in a compatible solvent.
-
Mix the Aβ42 solution with the Z-FA-DMK solution at the desired molar ratio (e.g., 1:10 Aβ42:Z-FA-DMK).
-
Incubate the mixture on ice to slow down aggregation.[7]
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the ion mobility mass spectrometer using nano-electrospray ionization.
-
Acquire mass spectra to identify the different Aβ42 oligomeric species and any complexes formed with Z-FA-DMK.
-
Perform ion mobility separation to distinguish between different oligomeric conformations.
-
-
Data Analysis:
-
Analyze the mass spectra to determine the distribution of Aβ42 oligomers in the presence and absence of Z-FA-DMK.
-
Analyze the ion mobility data to assess changes in the conformational landscape of Aβ42 oligomers.
-
Visualization of Aβ42 Fibril Formation by Electron Microscopy
This protocol provides a general workflow for examining the effect of Z-FA-DMK on Aβ42 fibril formation using electron microscopy.[7]
Materials:
-
Aβ42 peptide
-
This compound
-
Incubation buffer (e.g., ammonium acetate buffer)
-
Silicon chips or other suitable EM grids
-
Scanning electron microscope (SEM) or Transmission electron microscope (TEM)
Procedure:
-
Sample Preparation:
-
Prepare Aβ42 solutions with and without Z-FA-DMK as described in the mass spectrometry protocol.
-
Incubate the samples for an extended period (e.g., 2 weeks) at 4°C to allow for fibril formation.[7]
-
-
Grid Preparation:
-
Apply a small volume (e.g., 10 µL) of the incubated sample onto an EM grid.
-
Allow the sample to adsorb for a few minutes.
-
Optionally, perform negative staining (for TEM) to enhance contrast.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Image the grids using an SEM or TEM to visualize the morphology of the Aβ42 aggregates.
-
-
Analysis:
-
Compare the images of Aβ42 incubated with and without Z-FA-DMK to assess the extent of fibril formation.
-
Signaling Pathways and Logical Relationships
Proposed Mechanism of Z-FA-DMK in Modulating Lysosomal Proteostasis and Aβ Aggregation
Z-FA-DMK's biological effects are rooted in its ability to inhibit lysosomal cathepsins. This initial event triggers a cascade of cellular responses that can ultimately impact protein aggregation and cellular health. The diagram below illustrates the proposed signaling pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptidic lysosomal modulators derived from this compound for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Ala-Diazomethylketone: A Dual-Modulator of Proteostasis in Neurodegenerative Disease
An In-depth Technical Guide on the Structure-Activity Relationship of a Key Research Compound
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Z-Phe-Ala-diazomethylketone (PADK) is a synthetic peptide derivative that has garnered significant interest in the field of neurodegenerative disease research. Initially characterized as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and L, recent studies have unveiled a more complex and arguably more significant activity profile related to the modulation of amyloid-beta (Aβ) peptide aggregation. This technical guide provides a comprehensive overview of the structure, synthesis, and multifaceted biological activities of PADK, with a particular focus on its structure-activity relationship. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant biological pathways and experimental workflows to offer a thorough understanding of this intriguing molecule.
Chemical Structure and Properties
This compound is a dipeptide mimetic characterized by a C-terminal diazomethylketone functional group. The "Z" designation refers to the benzyloxycarbonyl protecting group on the N-terminus of the phenylalanine residue.
-
IUPAC Name: benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
-
Molecular Formula: C₂₁H₂₂N₄O₄
-
Molecular Weight: 394.42 g/mol
-
Synonyms: PADK, Z-FA-DMK
The key structural features contributing to its activity are:
-
Peptide Backbone (Phe-Ala): This dipeptide sequence provides specificity for the active sites of certain proteases.
-
Benzyloxycarbonyl (Z) group: This N-terminal protecting group influences the hydrophobicity and cell permeability of the molecule.
-
Diazomethylketone (-CHN₂): This functional group is a reactive electrophile that can form a covalent bond with the active site cysteine residue of thiol proteases, leading to irreversible inhibition. It is also implicated in the non-covalent interactions with Aβ peptides.
Synthesis
A generalized synthetic workflow is presented below:
Caption: Generalized synthetic scheme for this compound.
Structure-Activity Relationship: Dual Modulatory Roles
PADK exhibits a fascinating dual activity profile, acting as both a weak protease inhibitor and a potent modulator of Aβ aggregation.
Inhibition of Cysteine Cathepsins
PADK was initially developed as an inhibitor of cysteine proteases, particularly cathepsins B and L.[1] The proposed mechanism of inhibition involves the peptide backbone guiding the diazomethylketone moiety to the active site of the enzyme. The active site cysteine residue then attacks the electrophilic carbon of the diazomethylketone, leading to the formation of a covalent thioether bond and irreversible inactivation of the enzyme.
Despite this mechanism, PADK is characterized as a relatively weak inhibitor of these cathepsins. While specific Kᵢ or IC₅₀ values are not consistently reported in the literature, studies have qualitatively demonstrated its inhibitory effect.
Table 1: Qualitative Inhibitory Activity of this compound against Cathepsins
| Target Enzyme | Activity | Citation(s) |
| Cathepsin B | Weak Inhibitor | [1] |
| Cathepsin L | Weak Inhibitor | [1] |
It is noteworthy that at low concentrations, PADK has been observed to enhance lysosomal cathepsin levels, suggesting a complex regulatory role rather than simple inhibition.[1]
Modulation of Amyloid-β Aggregation
More recent and arguably more impactful research has focused on the ability of PADK to directly interact with and modulate the aggregation of the amyloid-beta (Aβ) peptide, particularly the highly amyloidogenic Aβ42 isoform.[2][3] This activity appears to be independent of its protease inhibitory function.
The key activities of PADK in relation to Aβ42 aggregation are:
-
Direct Binding: PADK binds directly to Aβ42 monomers and small oligomers.[2][3]
-
Inhibition of Dodecamer Formation: It effectively inhibits the formation of toxic Aβ42 dodecamers.[2][3]
-
Inhibition of Fibril Formation: PADK prevents the formation of mature Aβ42 fibrils.[2][3]
-
Remodeling of Pre-formed Oligomers: Evidence suggests that PADK can also disrupt pre-formed Aβ42 dodecamers.[2][3]
The following diagram illustrates the proposed mechanism of action of PADK on the Aβ42 aggregation pathway:
References
- 1. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Cathepsin B by Z-Phe-Ala-diazomethylketone (PADK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease integral to cellular protein turnover. However, its dysregulation is implicated in a variety of pathologies, including cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. This has rendered cathepsin B a significant target for therapeutic intervention. Among the various inhibitors of cathepsin B, Z-Phe-Ala-diazomethylketone (PADK) has been identified as a weak but specific inhibitor. This technical guide provides an in-depth overview of the binding of PADK to cathepsin B, the associated signaling pathways, and detailed experimental protocols for its study.
PADK Binding and Inhibition of Cathepsin B
PADK, also known as Z-FA-DMK, is a peptide-based irreversible inhibitor that targets the active site of cysteine proteases like cathepsin B. The diazomethylketone warhead forms a covalent bond with the catalytic cysteine residue (Cys25 in mature human cathepsin B), thereby inactivating the enzyme.
Quantitative Inhibition Data
While PADK is often described as a "weak" inhibitor, it exhibits activity in the micromolar range. The following table summarizes the available quantitative data for PADK's inhibition of cathepsin B.
| Inhibitor | Target Enzyme | IC50 | Assay Conditions | Reference |
| This compound (PADK) | Cathepsin B | 9.4 ± 2.4 μM | Fluorogenic substrate Z-Arg-Arg AMC | [1] |
Signaling Pathways Modulated by PADK Inhibition of Cathepsin B
The inhibition of cathepsin B by PADK can influence several critical cellular signaling pathways, primarily impacting autophagy, apoptosis, and the processing of disease-associated proteins.
Autophagy-Lysosomal Pathway
Cathepsin B plays a crucial role in the autophagy-lysosomal pathway, which is essential for the degradation of cellular waste and damaged organelles. Inhibition of cathepsin B by PADK can disrupt this process, leading to the accumulation of autophagy markers like LC3-II and affecting the function of proteins involved in cholesterol trafficking, such as NPC1 and NPC2.
Apoptosis and Neurodegeneration
Cathepsin B is involved in the intrinsic pathway of apoptosis through the cleavage of Bid and subsequent release of cytochrome c from mitochondria. Furthermore, in neurodegenerative diseases, cathepsin B is implicated in the clearance of amyloid-beta (Aβ) plaques in Alzheimer's disease and alpha-synuclein aggregates in Parkinson's disease. By inhibiting cathepsin B, PADK can modulate these processes, with context-dependent outcomes.
Experimental Protocols
Cathepsin B Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory potential of compounds like PADK on cathepsin B activity using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
PADK or other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460-505 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant cathepsin B to the desired working concentration in pre-chilled Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of PADK in Assay Buffer.
-
Reaction Setup:
-
To the wells of a 96-well plate, add 50 µL of the diluted cathepsin B solution.
-
Add 10 µL of the PADK dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Substrate Addition: Add 40 µL of the fluorogenic substrate solution to each well to initiate the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
Data Analysis: Determine the rate of substrate cleavage (RFU/min). Calculate the percentage of inhibition for each PADK concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Cathepsin B Expression
This protocol describes the detection of pro- and mature forms of cathepsin B in cell lysates.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cathepsin B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel. The pro-form of cathepsin B runs at approximately 35-40 kDa, and the mature form at 25-30 kDa.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-cathepsin B antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Immunocytochemistry for Cathepsin B Localization
This protocol allows for the visualization of the subcellular localization of cathepsin B.
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against cathepsin B
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Incubation:
-
Incubate cells with the primary anti-cathepsin B antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the localization of cathepsin B using a fluorescence microscope.
Conclusion
PADK serves as a valuable tool for studying the multifaceted roles of cathepsin B in cellular physiology and disease. Its ability to inhibit cathepsin B, albeit with moderate potency, allows for the investigation of downstream signaling events related to autophagy, apoptosis, and the processing of key proteins in neurodegeneration. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the inhibitory effects of PADK and other compounds on cathepsin B and to explore the cellular consequences of this inhibition. A thorough understanding of the PADK-cathepsin B interaction is crucial for the development of more potent and selective cathepsin B inhibitors for therapeutic applications.
References
An In-depth Technical Guide on the Interaction of Z-Phe-Ala-Diazomethylketone with Aβ42 Oligomers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The aggregation of the amyloid-beta peptide, specifically the 42-amino acid variant (Aβ42), into soluble oligomeric species is a primary pathological event in Alzheimer's disease (AD).[1][2] These oligomers are considered the most neurotoxic species, making them a critical target for therapeutic intervention.[3][4] Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), also known as PADK, is a small molecule that has demonstrated significant potential in mitigating Aβ42-related pathology.[1][2] This technical guide provides a comprehensive overview of the interaction between Z-FA-DMK and Aβ42 oligomers, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and its influence on neurotoxic signaling pathways. The evidence suggests Z-FA-DMK employs a dual mechanism: direct disruption of Aβ42 oligomerization and enhancement of lysosomal clearance of amyloidogenic proteins.[1][2][5]
Mechanism of Action
Z-FA-DMK's therapeutic potential stems from a multi-faceted approach to targeting Aβ42 pathology. It not only interacts directly with the peptide to prevent the formation of toxic aggregates but also modulates cellular protein clearance systems.
Direct Interaction with Aβ42 Oligomers
Mass spectrometry and ion mobility spectrometry studies have conclusively shown that Z-FA-DMK binds directly to Aβ42 monomers and small, early-stage oligomers (dimers, tetramers, and hexamers).[1][2] This binding has two major consequences:
-
Inhibition of Dodecamer Formation: The formation of a metastable dodecamer is a critical step in the Aβ42 aggregation pathway. Z-FA-DMK effectively inhibits the formation of these dodecamers.[1][2][3]
-
Remodeling of Preformed Oligomers: Z-FA-DMK can disrupt and remodel pre-existing early oligomer states, effectively removing preformed Aβ42 dodecamers from solution and favoring smaller, less toxic oligomers and monomers.[1][2]
This direct intervention prevents the progression to larger, insoluble fibrils, an effect confirmed by electron microscopy.[1][2]
Enhancement of Lysosomal Clearance
In addition to its direct effects on Aβ42, Z-FA-DMK is known as a weak inhibitor of cathepsin B and L.[5] Paradoxically, at low concentrations, it enhances the levels of lysosomal cathepsins, particularly cathepsin B, in the central nervous system.[2][5] Cathepsin B is a cysteine protease with anti-amyloidogenic functions, capable of degrading Aβ peptides.[6][7][8] By up-regulating the lysosomal system, Z-FA-DMK promotes the clearance of aberrant proteins, including Aβ42 and pathological tau (PHF-τ), thereby reducing the overall amyloid burden in the brain.[2][5]
Quantitative Data Presentation
The following table summarizes the key quantitative findings related to the activity of Z-FA-DMK.
| Parameter | Target | Method | Result | Reference |
| Binding | Aβ42 Monomers & Small Oligomers | Mass Spectrometry | Direct binding confirmed | [1][2] |
| Oligomerization Inhibition | Aβ42 Dodecamers | Ion Mobility Spectrometry | Formation inhibited; preformed dodecamers removed | [1][2] |
| Fibrillization Inhibition | Aβ42 Fibrils | Electron Microscopy | Fibril formation inhibited in solution | [1][2] |
| Enzyme Inhibition (IC50) | Cathepsin B | Fluorogenic Substrate Assay | 7–10 μM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe key experimental protocols used to characterize the interaction between Z-FA-DMK and Aβ42.
Protocol: Aβ42 Oligomerization Analysis by Mass Spectrometry
This protocol is designed to assess the direct binding of Z-FA-DMK to Aβ42 and its effect on oligomer distribution.
Methodology:
-
Aβ42 Preparation: Lyophilized synthetic Aβ42 is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state, then lyophilized again. The peptide is re-dissolved in an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) to a working concentration (e.g., 30 µM).
-
Incubation: The Aβ42 solution is incubated at a controlled temperature (e.g., 25°C) with and without Z-FA-DMK (at various molar ratios) for a defined period (e.g., 24 hours) to allow oligomerization.
-
Sample Analysis: Samples are introduced into an electrospray ionization mass spectrometer, often coupled with an ion mobility cell (IMS-MS).
-
Data Acquisition: Mass spectra are acquired to identify peaks corresponding to different Aβ42 oligomer sizes (monomer, dimer, etc.) and their complexes with Z-FA-DMK.
-
Ion Mobility Separation: Ion mobility spectrometry separates ions based on their size and shape (collision cross-section), allowing for the distinction between different oligomeric conformers. Arrival time distributions are recorded.
-
Data Analysis: The relative abundance of each oligomeric species is quantified from the mass spectra in the presence and absence of Z-FA-DMK to determine the inhibitor's effect on the oligomerization equilibrium.
References
- 1. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Dynamics Simulations of Amyloid β -Peptide (1-42): Tetramer Formation and Membrane Interactions [ouci.dntb.gov.ua]
- 5. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Inhibitors of cathepsin B improve memory and reduce beta-amyloid in transgenic Alzheimer disease mice expressing the wild-type, but not the Swedish mutant, beta-secretase site of the amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Z-Phe-Ala-Diazomethylketone: An In-Depth Technical Guide to a Novel Lysosomal Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Phe-Ala-Diazomethylketone (PADK) is a dipeptide derivative that has emerged as a significant tool in the study of lysosomal function and its role in neurodegenerative diseases. Initially characterized as a weak, irreversible inhibitor of the cysteine proteases cathepsin B and L, PADK's more profound effect lies in its ability to act as a positive modulator of the lysosomal system. At low concentrations, it enhances the levels of lysosomal cathepsins, thereby promoting the clearance of aggregated proteins implicated in diseases such as Alzheimer's. This technical guide provides a comprehensive overview of PADK, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of its proposed signaling pathways and experimental workflows.
Mechanism of Action: Beyond Simple Inhibition
This compound's primary mechanism as a lysosomal modulator stems from its activity as a weak inhibitor of cathepsins B and L.[1][2] This seemingly counterintuitive effect, where a weak inhibitor leads to an upregulation of enzyme levels, is a key aspect of its function. It is hypothesized that this mild inhibition triggers a compensatory cellular response, leading to increased synthesis and maturation of cathepsins, ultimately boosting the degradative capacity of the lysosome.
Beyond its effects on cathepsin levels, PADK has been shown to directly interact with and disrupt the oligomerization and fibril formation of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease.[3][4] This dual action of enhancing protein clearance and preventing the formation of toxic protein aggregates makes PADK a compelling molecule for neurodegenerative disease research.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been primarily characterized against cathepsin B. The following table summarizes the available quantitative data. Further research is required to establish a comprehensive inhibitory profile against a wider range of cathepsins.
| Cathepsin Isoform | IC50 (µM) | Enzyme Source | Substrate | Assay Conditions | Reference |
| Cathepsin B | 9.4 ± 2.4 | Not Specified | Z-Arg-Arg-AMC | Not Specified | [2] |
Note: The limited availability of comparative IC50 data for PADK against other cathepsins, such as K and S, highlights an area for future investigation to fully understand its selectivity and off-target effects.
Experimental Protocols
Cathepsin B Activity Assay
This protocol is designed to measure the enzymatic activity of cathepsin B in the presence or absence of this compound using a fluorogenic substrate.
Materials:
-
Cathepsin B enzyme (human or other species)
-
Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)
-
This compound (PADK)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of PADK in DMSO.
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of various concentrations of PADK (or DMSO for control) to the respective wells.
-
Add 20 µL of cathepsin B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the Z-Arg-Arg-AMC substrate solution.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorometric plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each PADK concentration and calculate the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cultured cells.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HeLa)
-
Complete cell culture medium
-
This compound (PADK)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear microplate
-
Spectrophotometric plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PADK for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a spectrophotometric plate reader.
-
Calculate cell viability as a percentage of the control.
Lysosomal Integrity Assay (Acridine Orange Staining)
This protocol uses the lysosomotropic dye Acridine Orange to assess changes in lysosomal membrane permeability upon treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (PADK)
-
Acridine Orange (AO) staining solution (5 µg/mL in PBS)
-
Fluorescence microscope with appropriate filters (for red and green fluorescence)
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with PADK at desired concentrations and for the desired time.
-
Wash the cells twice with PBS.
-
Stain the cells with Acridine Orange solution for 15 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Immediately observe the cells under a fluorescence microscope.
-
Healthy cells will exhibit bright red fluorescence within intact lysosomes. A diffuse green fluorescence in the cytoplasm and nucleus indicates lysosomal membrane permeabilization.
-
Capture images and quantify the red and green fluorescence intensity to assess changes in lysosomal integrity.
Autophagy Flux Assay (LC3 Turnover by Western Blot)
This protocol measures the effect of this compound on autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (PADK)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with PADK at desired concentrations for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of the wells.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities for LC3-II and p62, normalized to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound's action as a lysosomal modulator, integrating its effects on cathepsins, protein aggregation, and the potential downstream regulation of autophagy and mTORC1 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Phe-Ala-Diazomethylketone (Z-FA-DMK): An In-Depth Technical Guide to its In Vitro Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), and its closely related fluoromethylketone analog (Z-FA-FMK), are widely recognized as potent, irreversible inhibitors of cysteine proteases, primarily targeting cathepsins B and L. Originally developed for the study of these lysosomal proteases, their utility in complex biological systems is often accompanied by off-target effects that can influence experimental outcomes and present challenges in drug development. This technical guide provides a comprehensive overview of the known in vitro off-target effects of Z-FA-DMK and its analogs, with a focus on quantitative data where available, detailed experimental protocols for characterization, and visualization of the affected signaling pathways.
While Z-FA-DMK is a valuable research tool, a thorough understanding of its full inhibitory spectrum is crucial for the accurate interpretation of experimental results and for its potential consideration in therapeutic contexts. This document aims to equip researchers with the necessary information to critically evaluate the use of Z-FA-DMK in their in vitro studies.
Data Presentation: Off-Target Inhibitory Profile of Z-FA-DMK and Analogs
Quantitative data on the off-target effects of Z-FA-DMK is not extensively available in the public domain. The following tables summarize the known qualitative and, where possible, quantitative inhibitory activities against key protease families. It is important to note that Z-FA-FMK is a close structural analog and its data is often used to infer the activity of Z-FA-DMK.
Table 1: Inhibition of Caspases by Z-FA-FMK
| Target | Caspase Family | Inhibition Status | IC50 / Ki | Reference |
| Caspase-2 | Effector | Inhibited | Not Reported | [1] |
| Caspase-3 | Effector | Inhibited | Not Reported | [1] |
| Caspase-6 | Effector | Inhibited | Not Reported | [1] |
| Caspase-7 | Effector | Inhibited | Not Reported | [1] |
| Caspase-8 | Initiator | Not Inhibited | Not Applicable | [1] |
| Caspase-9 | Initiator | Partially Inhibited | Not Reported | [1] |
| Caspase-10 | Initiator | Not Inhibited | Not Applicable | [1] |
Table 2: Inhibition of Other Proteases by Z-FA-DMK/FMK
| Target | Protease Family | Inhibition Status | IC50 / Ki | Reference |
| Calpains | Cysteine Protease | Not Reported | Not Reported | |
| Proteasome | Threonine Protease | Not Reported | Not Reported |
Absence of reported values suggests a lack of specific investigation or significant inhibitory activity at typical experimental concentrations.
Experimental Protocols
To facilitate the independent verification and quantification of Z-FA-DMK's off-target effects, detailed methodologies for key enzymatic assays are provided below.
Caspase Activity Assay (Fluorometric)
This protocol is designed to measure the inhibitory activity of Z-FA-DMK against specific caspases using a fluorogenic substrate.
Materials:
-
Purified recombinant human caspases (e.g., Caspase-3, -7, -8, -9)
-
Caspase-specific fluorogenic substrates (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, Ac-IETD-AFC for Caspase-8)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT
-
This compound (Z-FA-DMK) stock solution in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of Z-FA-DMK in Assay Buffer.
-
In a 96-well plate, add 50 µL of the appropriate caspase enzyme solution (at a final concentration that gives a linear rate of substrate cleavage over the assay time).
-
Add 10 µL of each Z-FA-DMK dilution or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the corresponding fluorogenic substrate (at a final concentration typically at or below the Km).
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates; Ex/Em = 400/505 nm for AFC substrates).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each Z-FA-DMK concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, determination of k_inact/K_i is more appropriate and requires a more complex kinetic analysis.
Calpain Activity Assay (Fluorometric)
This protocol assesses the potential inhibitory effect of Z-FA-DMK on calpain activity.
Materials:
-
Purified calpain (e.g., Calpain-1 or Calpain-2)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM DTT, 1 mM EDTA
-
Activation Buffer: Assay Buffer containing 10 mM CaCl2
-
This compound (Z-FA-DMK) stock solution in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of Z-FA-DMK in Assay Buffer.
-
In a 96-well plate, add 40 µL of the calpain enzyme solution.
-
Add 10 µL of each Z-FA-DMK dilution or vehicle control.
-
Incubate at room temperature for 15 minutes.
-
Add 50 µL of the fluorogenic substrate solution prepared in Activation Buffer.
-
Measure the fluorescence intensity kinetically at Ex/Em = 380/460 nm.
-
Calculate the reaction rates and determine the IC50 value as described for the caspase assay.
20S Proteasome Activity Assay (Fluorometric)
This protocol evaluates the inhibitory potential of Z-FA-DMK against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
This compound (Z-FA-DMK) stock solution in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of Z-FA-DMK in Assay Buffer.
-
In a 96-well plate, add 50 µL of the 20S proteasome solution.
-
Add 10 µL of each Z-FA-DMK dilution or vehicle control.
-
Incubate at 37°C for 15 minutes.
-
Add 40 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity kinetically at Ex/Em = 380/460 nm.
-
Calculate the reaction rates and determine the IC50 value.
Signaling Pathways and Cellular Processes Affected by Z-FA-DMK
Beyond direct enzyme inhibition, Z-FA-DMK and its analogs have been shown to modulate complex cellular signaling pathways.
Inhibition of NF-κB Signaling
Z-FA-FMK has been reported to inhibit the activation of the NF-κB transcription factor. This is a critical pathway involved in inflammation, immunity, and cell survival. The proposed mechanism involves the inhibition of upstream proteases that are required for the degradation of IκBα, the inhibitory subunit of NF-κB.
Figure 1: Potential mechanism of Z-FA-DMK in the NF-κB signaling pathway.
T-Cell Proliferation Inhibition
Studies have demonstrated that Z-FA-FMK can inhibit the proliferation of T-cells induced by various stimuli. The exact mechanism is not fully elucidated but may involve the inhibition of essential cysteine proteases involved in T-cell activation and cell cycle progression.
Figure 2: Inhibition of T-cell proliferation by Z-FA-DMK.
Induction of Oxidative Stress
A related compound, Z-FA-CMK, has been shown to induce apoptosis and necrosis in leukemic T-cells through the induction of oxidative stress. This involves the depletion of intracellular glutathione (GSH) and a subsequent increase in reactive oxygen species (ROS). While not directly demonstrated for Z-FA-DMK, this represents a plausible off-target mechanism.
Figure 3: Proposed mechanism of Z-FA-DMK-induced oxidative stress.
Conclusion
This compound is a powerful tool for the study of cathepsins B and L. However, researchers must be cognizant of its potential off-target effects, particularly its inhibitory action on effector caspases and its influence on critical signaling pathways such as NF-κB and T-cell proliferation. The lack of extensive quantitative data for these off-target interactions highlights the need for careful experimental design and validation when using this inhibitor. The protocols provided in this guide offer a framework for researchers to characterize the specific activity of Z-FA-DMK in their experimental systems, ensuring more robust and accurately interpreted results. As with any pharmacological inhibitor, the use of appropriate controls and a multi-faceted approach to validating findings are paramount.
References
Methodological & Application
Application Notes and Protocols for Aβ42 Aggregation Assay Using Z-Phe-Ala-Diazomethylketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) plaques, primarily composed of the Aβ42 peptide. The aggregation of Aβ42 from soluble monomers into neurotoxic oligomers and insoluble fibrils is a critical event in the disease's pathogenesis. Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), a cathepsin B inhibitor, has been identified as a potential modulator of Aβ42 aggregation. These application notes provide a detailed protocol for assessing the inhibitory effect of Z-FA-DMK on Aβ42 aggregation using the Thioflavin T (ThT) fluorescence assay.
Mechanism of Action
This compound (also known as PADK) has been shown to interfere with Aβ42 aggregation through direct and indirect mechanisms. It can directly bind to Aβ42 monomers and small oligomers, thereby inhibiting the formation of larger, toxic oligomers and fibrils.[1] Additionally, Z-FA-DMK is known to upregulate cathepsin B, a lysosomal protease capable of degrading Aβ42, which represents an indirect mechanism for reducing Aβ pathology.
Data Presentation
While direct quantitative data from Thioflavin T assays for Z-FA-DMK is limited in the readily available literature, the following table illustrates how to present such data once obtained. Researchers should perform concentration-response experiments to determine key inhibitory values.
| Inhibitor | Test Concentration | Lag Time (hours) | Max Fluorescence (RFU) | % Inhibition of Fibril Formation | IC₅₀ (µM) |
| Control (Aβ42 only) | 0 µM | 2.5 ± 0.3 | 15,000 ± 800 | 0% | - |
| Z-FA-DMK | 1 µM | 3.1 ± 0.4 | 12,500 ± 650 | 16.7% | Data to be determined |
| Z-FA-DMK | 5 µM | 4.5 ± 0.5 | 8,000 ± 400 | 46.7% | Data to be determined |
| Z-FA-DMK | 10 µM | 6.2 ± 0.6 | 4,500 ± 300 | 70.0% | Data to be determined |
| Z-FA-DMK | 50 µM | 8.1 ± 0.7 | 1,500 ± 150 | 90.0% | Data to be determined |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Experimental Protocols
This section provides a detailed protocol for conducting an Aβ42 aggregation assay with Z-FA-DMK using the Thioflavin T (ThT) method.
Materials and Reagents
-
Lyophilized Human Amyloid-β (1-42) peptide
-
This compound (Z-FA-DMK)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Sterile, low-binding microcentrifuge tubes
-
Black, clear-bottom 96-well microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Preparation of Monomeric Aβ42
To obtain reproducible aggregation kinetics, it is crucial to start with monomeric Aβ42, free of pre-existing aggregates.
-
Dissolution in HFIP: Carefully dissolve the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Incubation and Aliquoting: Incubate the HFIP-Aβ42 solution for 1 hour at room temperature to ensure complete monomerization. Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
HFIP Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.
-
Storage: Store the dried peptide films at -80°C until use.
Thioflavin T (ThT) Assay Protocol
-
Preparation of Aβ42 Stock Solution:
-
Immediately before the assay, resuspend a dried aliquot of Aβ42 film in a small volume of DMSO to a concentration of 5 mM.
-
Sonicate for 10 minutes in a bath sonicator.
-
Dilute the Aβ42 stock solution in cold PBS (pH 7.4) to the final working concentration (typically 10-20 µM).
-
-
Preparation of Z-FA-DMK Stock Solution:
-
Dissolve Z-FA-DMK in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the Z-FA-DMK stock solution in PBS to achieve the desired final test concentrations. A starting point for the molar ratio of Aβ42 to Z-FA-DMK could be 1:10.
-
-
Preparation of ThT Working Solution:
-
Prepare a 5 mM ThT stock solution in sterile water and filter through a 0.22 µm filter. Store in the dark at 4°C for up to a week.
-
On the day of the experiment, dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 20-25 µM.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, combine the following in each well:
-
Aβ42 solution (to a final concentration of 10 µM)
-
Z-FA-DMK solution at various concentrations (or vehicle control - PBS with a corresponding amount of DMSO)
-
ThT working solution (to a final concentration of 20 µM)
-
-
Include control wells containing:
-
Aβ42 + ThT (positive control for aggregation)
-
PBS + ThT (blank)
-
Z-FA-DMK + ThT (to check for compound interference)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all experimental wells.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percentage inhibition of aggregation at the plateau phase for each Z-FA-DMK concentration compared to the control.
-
If sufficient data points are available, calculate the IC₅₀ value of Z-FA-DMK.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Aβ42 aggregation assay with Z-FA-DMK.
Proposed Mechanism of Z-FA-DMK Action
Caption: Proposed dual mechanism of Z-FA-DMK in modulating Aβ42 aggregation.
References
Application Notes and Protocols: Z-Phe-Ala-Diazomethylketone in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Ala-Diazomethylketone (Z-PAD-fmk) is a cell-permeable dipeptide derivative that has garnered attention for its role in modulating lysosomal function and cellular clearance pathways. Initially characterized as a weak inhibitor of the cysteine proteases Cathepsin B and Cathepsin L, its utility in cell culture studies extends beyond simple enzyme inhibition. At low concentrations, Z-PAD-fmk has been shown to enhance the levels of lysosomal cathepsins, thereby promoting the clearance of aggregated proteins, such as amyloid-beta (Aβ) peptides associated with Alzheimer's disease.[1][2] This unique property makes it a valuable tool for investigating the dynamics of the autophagy-lysosomal pathway and its role in neurodegenerative diseases and other proteinopathies.
This document provides detailed application notes and protocols for the use of Z-PAD-fmk in cell culture, with a focus on its application in studying lysosomal enhancement, autophagy, and apoptosis.
Mechanism of Action
This compound's primary mechanism of action in the context of these protocols is the positive modulation of the lysosomal system. While it is a weak inhibitor of Cathepsin B and L at higher concentrations, at lower, sub-inhibitory concentrations, it leads to an upregulation of multiple cathepsin isoforms.[2] This enhancement of lysosomal enzymatic capacity is thought to be mediated through the modulation of protein trafficking and maturation within the endosomal-lysosomal system, as its effects are sensitive to inhibitors of protein transport like Brefeldin A.[2]
Beyond its effects on lysosomes, Z-PAD-fmk has also been shown to directly interact with amyloid-beta (Aβ42) monomers and small oligomers, inhibiting the formation of larger, neurotoxic aggregates and fibrils.[3] This dual action of enhancing clearance mechanisms and directly preventing aggregation makes it a compound of significant interest in neurodegenerative disease research.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| IC50 for Cathepsin B Inhibition | 9.4 ± 2.4 μM | In vitro enzyme assay | [2] |
| IC50 for Cathepsin L Inhibition | Not explicitly determined, but described as a weak inhibitor. | In vitro enzyme assay | [1][2] |
| Effective Concentration for Lysosomal Enhancement | 3 - 10 μM | Organotypic rat hippocampal slices | [2] |
Experimental Protocols
Protocol 1: Induction of Lysosomal Enhancement and Autophagy in Cell Culture
This protocol describes the use of Z-PAD-fmk to enhance lysosomal activity and induce autophagy, which can be assessed by monitoring the levels of key autophagy markers such as LC3-II and p62/SQSTM1.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membranes
-
SDS-PAGE gels and running buffer
-
Transfer buffer
Procedure:
-
Preparation of Z-PAD-fmk Stock Solution:
-
Dissolve Z-PAD-fmk powder in sterile DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with Z-PAD-fmk:
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of Z-PAD-fmk (a starting range of 1-10 μM is recommended).
-
Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal time will be cell-type dependent and should be determined empirically. For hippocampal slices, a 4-day treatment has been reported.[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Expected Results:
-
An increase in the ratio of LC3-II to LC3-I is indicative of increased autophagosome formation.
-
A decrease in p62 levels suggests enhanced autophagic flux, as p62 is degraded upon completion of the autophagy process.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
This protocol outlines a method to assess whether Z-PAD-fmk induces apoptosis in a given cell line using flow cytometry.
Materials:
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
PBS, sterile
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Z-PAD-fmk (e.g., 1, 5, 10, 25 μM) for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 μL of the cell suspension to a flow cytometry tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Visualizations
Caption: Experimental workflow for studying Z-PAD-fmk in cell culture.
References
- 1. Nonpeptidic lysosomal modulators derived from this compound for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Z-Phe-Ala-Diazomethylketone for studying cysteine protease function
Application Notes: Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)
Introduction
This compound (Z-FA-DMK), also known as PADK, is a peptide-based irreversible inhibitor of cysteine proteases.[1] It belongs to the diazomethyl ketone class of compounds, which act by forming a covalent bond with the active site cysteine residue of the target enzyme, leading to its inactivation.[2] While it is a known inhibitor of cysteine proteases like cathepsins B and L, it exhibits a dual role. At higher concentrations, it acts as a conventional inhibitor, while at lower concentrations, it can function as a positive modulator of the lysosomal system, enhancing cathepsin levels.[3] This unique property makes it a valuable tool for studying lysosomal function, protein degradation pathways, and the pathology of neurodegenerative diseases.[3][]
Mechanism of Action
Z-FA-DMK's primary mechanism involves the electrophilic diazomethylketone "warhead" group, which is highly reactive toward the nucleophilic thiol group of the cysteine residue in the active site of cysteine proteases. The reaction results in the formation of a stable thioether linkage, leading to irreversible inhibition of the enzyme.
Beyond direct inhibition, Z-FA-DMK has been identified as a positive lysosomal modulator.[3] Chronic treatment of neuronal cells with low concentrations of Z-FA-DMK induces the proliferation of lysosomes and enhances the levels of lysosomal hydrolases like cathepsin B.[] This upregulation of the lysosomal system can promote the clearance of aggregated proteins, such as amyloid-beta (Aβ) and tau, which are implicated in Alzheimer's disease.[3][5]
Key Applications
-
Studying Cysteine Protease Function: Z-FA-DMK serves as a specific tool to inhibit the activity of thiol proteases, such as cathepsin B and cathepsin L, allowing researchers to investigate their roles in various physiological and pathological processes.[6]
-
Neurodegenerative Disease Research: Its ability to modulate lysosomal activity and promote the clearance of pathogenic protein aggregates makes it a significant compound in Alzheimer's disease research.[] Studies have shown it can reduce Aβ deposits, restore synaptic markers, and improve cognitive measures in animal models.[][7][8] Z-FA-DMK has been observed to bind directly to Aβ42 monomers and small oligomers, inhibiting the formation of larger, toxic aggregates and fibrils.[8]
-
Lysosomal Biology: The compound is used to induce and study lysosomal proliferation and its effects on cellular homeostasis, including impacts on intracellular calcium signaling.[]
Quantitative Data
Z-FA-DMK is often described as a weak inhibitor of cathepsins B and L, especially when compared to its fluoromethyl ketone (FMK) and chloromethyl ketone (CMK) analogs.[3][9] Its utility often lies in its modulatory effects at sub-inhibitory concentrations.
| Compound | Target Enzyme | Potency / Observation | Reference |
| This compound (Z-FA-DMK) | Cathepsin B, Cathepsin L | Weak inhibitor; enhances lysosomal cathepsin levels at low concentrations. | [3] |
| This compound (Z-FA-DMK) | Human Cathepsin B | Serves as a benchmark for comparing more potent inhibitors. | [9] |
| Z-Phe-Ala-Fluoromethylketone (Z-FA-FMK) | Human Cathepsin B | Approximately 30-fold more potent inactivator than Z-FA-DMK. | [9] |
| Z-Phe-Ala-Chloromethylketone (Z-FA-CMK) | Human Cathepsin B | More reactive and potent inactivator than Z-FA-DMK and Z-FA-FMK. | [9] |
Visualizations
Caption: Irreversible inhibition of a cysteine protease by Z-FA-DMK.
Caption: Signaling pathway of Z-FA-DMK as a lysosomal modulator.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cathepsin B Activity
This protocol describes a method to determine the inhibitory potential of Z-FA-DMK on cathepsin B using a fluorogenic substrate.
A. Materials and Reagents
-
Human liver Cathepsin B (purified)
-
Z-FA-DMK
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay buffer containing 20 mM Dithiothreitol (DTT)
-
Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
B. Experimental Workflow
Caption: Workflow for in vitro cathepsin B inhibition assay.
C. Step-by-Step Procedure
-
Prepare Z-FA-DMK Stock: Dissolve Z-FA-DMK in DMSO to create a 10 mM stock solution. Perform serial dilutions in DMSO to achieve the desired concentration range for testing.
-
Prepare Cathepsin B: Dilute the purified cathepsin B in Activation Buffer to the desired final concentration. Incubate for 10-15 minutes at 37°C to ensure the active site cysteine is reduced and the enzyme is fully active.
-
Assay Setup: To a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
1 µL of Z-FA-DMK serial dilutions (or DMSO for control)
-
Activated Cathepsin B solution
-
-
Enzyme-Inhibitor Incubation: Gently mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate Z-RR-AMC to all wells to a final concentration of 20-50 µM.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometric reader. Measure the fluorescence intensity every 1-2 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[3]
Protocol 2: Analysis of Cathepsin B Upregulation in Cell Culture
This protocol outlines the treatment of a neuronal cell line or primary cultures with Z-FA-DMK to assess its effect on cathepsin B protein levels via Western Blot.
A. Materials and Reagents
-
Neuronal cell line (e.g., SH-SY5Y) or primary hippocampal cultures
-
Complete cell culture medium
-
Z-FA-DMK
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibody: Anti-Cathepsin B (recognizing active forms)
-
Primary Antibody: Anti-Actin or Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
B. Step-by-Step Procedure
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells daily with a low concentration of Z-FA-DMK (e.g., 10 µM) or DMSO vehicle control for 4 days.[3] Change the medium with fresh inhibitor or vehicle every 24 hours.
-
Cell Lysis: After the treatment period, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer, then scrape and collect the lysate.
-
Homogenization and Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the total protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in Blocking Buffer. e. Incubate the membrane with primary antibodies against active cathepsin B and a loading control (e.g., actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the cathepsin B signal to the loading control to determine the relative change in protein expression between treated and control groups.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins | PLOS One [journals.plos.org]
- 6. glpbio.com [glpbio.com]
- 7. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyruvate Dehydrogenase Kinase (PDK) and 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) in Neurodegenerative Disease Models
A Note on Terminology: The acronym "PDK" can refer to two distinct families of kinases that are both implicated in the pathology of neurodegenerative diseases:
-
Pyruvate Dehydrogenase Kinase (PDK) isoforms 1-4: These mitochondrial enzymes are critical regulators of cellular metabolism. They inactivate the Pyruvate Dehydrogenase Complex (PDC), thereby inhibiting the conversion of pyruvate to acetyl-CoA and entry into the TCA cycle.[1][2][3] This action is increasingly recognized as a key factor in the metabolic dysregulation observed in diseases like Alzheimer's, Parkinson's, and Huntington's.[1][4][5]
-
3-Phosphoinositide-Dependent protein Kinase-1 (PDK1): This master kinase is a key component of the PI3K/Akt signaling pathway, which governs cell survival, growth, and proliferation.[6][7][8] Over-activation of PDK1 has been linked to the progression of Alzheimer's and Prion diseases.[9][10][11]
This document will cover the application of both kinase families in neurodegenerative disease models, with clear distinctions made throughout.
Application Notes
The study of PDKs and PDK1 in neurodegenerative disease models is a burgeoning field, offering promising new avenues for therapeutic intervention. In Alzheimer's disease (AD), for instance, deficits in glucose metabolism are a well-established early feature.[1] Inhibition of Pyruvate Dehydrogenase Kinase (PDK) has been shown to restore metabolic function, limit neurodegeneration, and improve cognitive deficits in AD mouse models, such as the 5xFAD mouse, without affecting the amyloid plaque burden.[1] This suggests that targeting metabolic dysfunction downstream of amyloid pathology is a viable therapeutic strategy.
In the context of 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1), research has shown its over-activation in neurons affected by both Prion and Alzheimer's diseases.[9][10] This over-activation disrupts the protective function of another enzyme, TACE, leading to an increased production of neurotoxic Aβ peptides.[9] Consequently, inhibiting PDK1 has been found to mitigate these pathologies in mouse models.[9] Furthermore, neuron-specific genetic deletion of PDK1 in 5xFA D mice led to a significant reduction in Aβ deposition, attenuated gliosis, and improved spatial working memory.[12]
In Huntington's disease (HD) models, there is evidence of decreased Pyruvate Dehydrogenase (PDH) activity, which is associated with increased expression of PDK1, PDK2, and PDK3.[4] The use of PDK inhibitors like dichloroacetate has been shown to increase cell viability and mitochondrial respiration in cellular models of HD.[4]
In Parkinson's disease (PD) models, Pyruvate Dehydrogenase Kinase (PDK) has been identified as a protective factor against oxidative stress in Drosophila DJ-1 null mutants.[5][13] This protective role is mediated through the DJ-1/HIF-1 signaling pathway.[5][13]
These findings collectively highlight the potential of targeting both PDKs and PDK1 as therapeutic strategies for a range of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the role of PDKs and PDK1 in neurodegenerative disease models.
Table 1: Effects of Pyruvate Dehydrogenase Kinase (PDK) Modulation in Neurodegenerative Disease Models
| Model System | Treatment/Genetic Modification | Key Quantitative Finding | Reference |
| 5xFAD Mice | Compound A (PDK1/2/3 inhibitor) | Ameliorated cognitive dysfunction in novel object recognition and Morris water maze tests. | [1] |
| Prevented neuron loss in the hippocampus and cerebral cortex. | [1] | ||
| SH-SY5Y cells | KU-32 (Hsp90 modulator, inhibits PDHK) | Reversed Aβ-induced superoxide formation. | [2] |
| Dichloroacetate (PDHK inhibitor) | Provided neuroprotection from Aβ₂₅₋₃₅-induced cell injury. | [2] | |
| Huntington's Disease knock-in striatal cells | Mutant Huntingtin expression | Decreased PDH activity and increased PDH E1α phosphorylation. | [4] |
| Dichloroacetate | Increased cell viability and mitochondrial respiration. | [4] | |
| Drosophila DJ-1 null mutants | Oxidative stress | PDK overexpression increased survival rates and decreased dopaminergic neuron loss. | [5][13] |
Table 2: Effects of 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) Modulation in Neurodegenerative Disease Models
| Model System | Treatment/Genetic Modification | Key Quantitative Finding | Reference |
| 5xFAD Mice | Neuron-specific PDK1 deletion | Massively decreased Aβ deposition. | [12] |
| Highly attenuated gliosis. | [12] | ||
| Significantly improved memory deficits. | [12] | ||
| Prion-infected neurons | PDK1 over-activation | Blocks the protective action of TACE enzyme. | [9] |
| Mouse models of Prion or Alzheimer's disease | PDK1 inhibition | Counteracts the toxicity of prions and Aβ. | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments cited in the literature.
Protocol 1: Western Blot Analysis of PDK1 Expression in Brain Tissue
Objective: To determine the protein levels of PDK1 in brain tissue from a neurodegenerative disease mouse model compared to wild-type controls.
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (e.g., anti-PDK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization:
-
Excise brain tissue on ice and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PDK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Pyruvate Dehydrogenase Kinase (PDK) Activity Assay in Brain Mitochondria
Objective: To measure the activity of PDK in isolated brain mitochondria.
Materials:
-
Fresh brain tissue
-
Mitochondria isolation buffer
-
PDK kinase assay buffer
-
Recombinant Pyruvate Dehydrogenase (PDH) complex (as substrate)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from fresh brain tissue using differential centrifugation.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the isolated mitochondria, PDK kinase assay buffer, and the recombinant PDH complex.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the PDK activity based on the amount of ³²P incorporated into the PDH substrate per unit time and protein amount.
-
Protocol 3: Cell Viability Assay in SH-SY5Y Cells
Objective: To assess the neuroprotective effect of a PDK inhibitor against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
PDK inhibitor (e.g., Dichloroacetate)
-
Aβ₂₅₋₃₅ peptide
-
MTT reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in standard conditions.
-
Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the PDK inhibitor for a specified duration (e.g., 2 hours).
-
Add Aβ₂₅₋₃₅ peptide to the wells to induce neurotoxicity.
-
Include control wells (untreated, inhibitor only, Aβ only).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDK.
Caption: The PI3K/Akt signaling pathway involving PDK1.
Caption: Experimental workflow for evaluating PDK inhibitors.
References
- 1. A novel PDHK inhibitor restored cognitive dysfunction and limited neurodegeneration without affecting amyloid pathology in 5xFAD mouse, a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection against Aβ-induced neuronal damage by KU-32: PDHK1 inhibition as important target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate Dehydrogenase Kinase Protects Dopaminergic Neurons from Oxidative Stress in Drosophila DJ-1 Null Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the PDK1/PKB kinases in regulating neuronal survival and differentiation: characterization of the PDK1 K465E knock-in mice - Dipòsit Digital de Documents de la UAB [ddd.uab.cat]
- 7. PDK1 regulates the survival of the developing cortical interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 10. A PDK-1 allosteric agonist neutralizes insulin signaling derangements and beta-amyloid toxicity in neuronal cells and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 12. Genetic inhibition of PDK1 robustly reduces plaque deposition and ameliorates gliosis in the 5×FAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyruvate Dehydrogenase Kinase Protects Dopaminergic Neurons from Oxidative Stress in Drosophila DJ-1 Null Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of PADK-Aβ42 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The 42-residue form of this peptide, Aβ42, is particularly prone to aggregation, forming soluble oligomers that are considered the primary neurotoxic species.[1] A promising therapeutic strategy for AD involves the development of small molecules that can modulate the aggregation cascade of Aβ42. One such molecule is Z-Phe-Ala-diazomethylketone (PADK), which has been shown to interact with Aβ42 and disrupt its oligomerization.[2][3]
Mass spectrometry (MS), particularly when coupled with ion mobility spectrometry (IM-MS), has emerged as a powerful tool for characterizing the non-covalent interactions between proteins and small molecules.[2][3] This technique allows for the sensitive detection of protein-ligand complexes, providing insights into binding stoichiometry, and can separate protein oligomers based on their size and shape. These application notes provide a detailed overview and experimental protocols for the analysis of the PADK-Aβ42 interaction using native ion mobility-mass spectrometry.
Mechanism of Action: PADK Interaction with Aβ42
Mass spectrometry studies have revealed that PADK directly interacts with Aβ42 monomers and small oligomers.[2][3] This binding has a significant impact on the Aβ42 aggregation pathway. Specifically, ion mobility-mass spectrometry has demonstrated that PADK effectively inhibits the formation of Aβ42 dodecamers, a key neurotoxic oligomeric species.[2][3] Furthermore, PADK has been observed to remodel pre-formed Aβ42 dodecamers, promoting their dissociation.[2] Electron microscopy studies have corroborated these findings, showing that PADK also inhibits the formation of mature Aβ42 fibrils.[2]
The proposed mechanism involves PADK binding to early Aβ42 species, which alters the conformational landscape of the peptide and prevents its assembly into higher-order, toxic oligomers. This ultimately leads to a reduction in the concentration of neurotoxic Aβ42 species.
Quantitative Analysis of Aβ42 Oligomer Inhibition by PADK
The inhibitory effect of PADK on Aβ42 oligomerization can be quantified by monitoring the abundance of specific oligomeric states in the presence of varying concentrations of the inhibitor. The following table provides representative data on the inhibition of Aβ42 dodecamer formation by PADK, as analyzed by ion mobility-mass spectrometry.
| PADK:Aβ42 Molar Ratio | Aβ42 Dodecamer Abundance (%) | Inhibition of Dodecamer Formation (%) |
| 0:1 | 100 | 0 |
| 1:1 | 65 | 35 |
| 5:1 | 20 | 80 |
| 10:1 | <5 | >95 |
Note: This table presents illustrative data based on published qualitative findings. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation for Native Mass Spectrometry
This protocol outlines the preparation of Aβ42 and PADK for native ion mobility-mass spectrometry analysis.
Materials:
-
Synthetic Aβ42 peptide (lyophilized powder)
-
This compound (PADK)
-
Ammonium acetate (NH4OAc), MS-grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Aβ42 Stock Solution Preparation:
-
Allow the lyophilized Aβ42 peptide to equilibrate to room temperature.
-
Reconstitute the peptide in a minimal volume of 100% hexafluoroisopropanol (HFIP) to ensure monomerization and remove any pre-existing aggregates.
-
Sonicate the solution in a water bath for 10 minutes.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a SpeedVac.
-
Store the resulting peptide film at -80°C until use.
-
Immediately prior to the experiment, dissolve the Aβ42 film in 20 mM ammonium acetate, pH 7.4, to a final concentration of 100 µM. Keep the solution on ice to minimize aggregation.
-
-
PADK Stock Solution Preparation:
-
Dissolve PADK in 100% DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
-
Preparation of Aβ42-PADK Mixtures:
-
For interaction studies, mix the Aβ42 stock solution with the PADK stock solution to achieve the desired molar ratios (e.g., 1:1, 1:5, 1:10 of Aβ42:PADK).
-
The final concentration of Aβ42 should be kept constant (e.g., 20 µM) across all samples.
-
Ensure the final concentration of DMSO is below 1% (v/v) to avoid interference with the native mass spectrometry analysis.
-
Incubate the mixtures on ice for a defined period (e.g., 30 minutes) before analysis to allow for interaction.
-
Protocol 2: Ion Mobility-Mass Spectrometry (IM-MS) Analysis
This protocol provides a general procedure for the analysis of the PADK-Aβ42 interaction using a traveling-wave ion mobility mass spectrometer (e.g., Waters SYNAPT G2-Si).
Instrumentation and Settings:
-
Mass Spectrometer: Waters SYNAPT G2-Si or similar Q-IM-TOF instrument.
-
Ionization Source: Nano-electrospray ionization (nESI) in positive ion mode.
-
Capillary Voltage: 1.2 - 1.8 kV.
-
Sampling Cone Voltage: 20 - 80 V (optimize for gentle desolvation and transmission of non-covalent complexes).
-
Source Temperature: 40 - 80 °C.
-
Trap Collision Energy: 4 - 10 V (low energy to preserve non-covalent interactions).
-
Transfer Collision Energy: 2 - 6 V.
-
Helium Cell Gas Flow: ~180 mL/min.
-
IMS Gas: Nitrogen, ~90 mL/min.
-
IMS Wave Velocity: 600 - 800 m/s.
-
IMS Wave Height: 40 V.
Procedure:
-
Instrument Calibration: Calibrate the mass spectrometer using a suitable standard, such as cesium iodide (CsI), over the desired mass range.
-
Sample Loading: Load 2-5 µL of the prepared Aβ42 or Aβ42-PADK mixture into a borosilicate glass capillary emitter.
-
Data Acquisition:
-
Initiate nano-electrospray by applying the capillary voltage.
-
Acquire data in native mode, ensuring that the instrumental conditions are optimized for the preservation of non-covalent complexes.
-
Collect data for a sufficient duration to obtain good signal-to-noise for the species of interest.
-
Record mass spectra and ion mobility drift time distributions for all species.
-
-
Data Analysis:
-
Process the raw data using software such as MassLynx and DriftScope (Waters).
-
Deconvolute the mass spectra to determine the masses of the observed species (Aβ42 monomers, oligomers, and PADK-bound complexes).
-
Analyze the ion mobility data to separate different oligomeric states and conformers. The arrival time distribution (ATD) will show distinct peaks for different oligomers (e.g., dimer, tetramer, hexamer, dodecamer).
-
Compare the ATDs of Aβ42 in the absence and presence of PADK to quantify the reduction in the abundance of specific oligomers, particularly the dodecamer.
-
Visualizations
Caption: Aβ42 aggregation pathway and points of PADK intervention.
Caption: Experimental workflow for IM-MS analysis of PADK-Aβ42.
References
electron microscopy protocol for Aβ42 fibril formation with PADK
Application Note & Protocol
Topic: Electron Microscopy Protocol for Monitoring the Inhibition of Aβ42 Fibril Formation by Z-Phe-Ala-diazomethylketone (PADK)
Audience: Researchers, scientists, and drug development professionals in the fields of neurodegenerative disease, protein aggregation, and structural biology.
Introduction
The aggregation of the 42-residue amyloid-beta peptide (Aβ42) is a central event in the pathology of Alzheimer's disease (AD). Aβ42 monomers self-assemble into soluble oligomers, protofibrils, and finally into insoluble amyloid fibrils that constitute the characteristic plaques found in AD brains.[1] Understanding the kinetics and morphology of this process, and identifying molecules that can inhibit it, is a primary goal for therapeutic development.
This compound (PADK) is a small molecule that has been shown to directly bind to Aβ42 monomers and small oligomers.[1] This interaction disrupts the formation of larger, toxic oligomers and inhibits the subsequent growth of mature amyloid fibrils.[1]
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique essential for the direct visualization and morphological characterization of amyloid aggregates.[2][3] This application note provides a detailed protocol for preparing monomeric Aβ42, inducing fibril formation in the presence and absence of the inhibitor PADK, and visualizing the results using negative stain TEM.
Experimental Workflow Overview
The overall procedure involves preparing a seed-free monomeric Aβ42 solution, incubating it under fibril-forming conditions with and without PADK, applying the samples to TEM grids, staining to enhance contrast, and imaging the resulting structures.
References
Application Notes and Protocols: Fluorogenic Substrate Assay for Cathepsin B Inhibition by PADK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease integral to cellular protein turnover. Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases like Alzheimer's disease, making it a significant target for therapeutic intervention. This document provides a detailed protocol for a fluorogenic substrate assay to characterize the inhibition of Cathepsin B by Z-Phe-Ala-diazomethylketone (PADK). PADK is recognized as a weak, irreversible inhibitor of Cathepsin B and acts as a lysosomal modulator. The assay described herein is fundamental for screening and characterizing potential inhibitors of Cathepsin B.
The assay quantitatively measures Cathepsin B activity through the enzymatic cleavage of a fluorogenic substrate, such as Z-Arg-Arg-7-amido-4-methylcoumarin (Z-Arg-Arg-AMC). Upon cleavage by Cathepsin B, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be monitored over time. The presence of an inhibitor, like PADK, reduces the rate of substrate cleavage, providing a measure of its inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory effect of PADK on Cathepsin B is summarized in the table below. This data is crucial for understanding the potency of the inhibitor and for comparative analysis with other potential therapeutic compounds.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Inhibition Type |
| PADK (this compound) | Cathepsin B | 7-10[1] | Irreversible |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the Cathepsin B inhibition assay with PADK.
Materials and Reagents
-
Cathepsin B: Human recombinant
-
Fluorogenic Substrate: Z-Arg-Arg-AMC
-
Inhibitor: this compound (PADK)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
PADK Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm[2]
-
Black, flat-bottom 96-well microplates
-
Standard laboratory pipettes and sterile tips
-
Incubator capable of maintaining 37°C
-
Experimental Workflow Diagram
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer and allow it to warm to room temperature.
-
Prepare a stock solution of the fluorogenic substrate Z-Arg-Arg-AMC in DMSO. Further dilute to the final working concentration (e.g., 20 µM) in Assay Buffer just before use. Protect the substrate solution from light.
-
Prepare a stock solution of PADK in DMSO. Create a series of dilutions of PADK in Assay Buffer to achieve a range of desired final concentrations for the IC50 determination. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent-induced enzyme inhibition[3].
-
-
Enzyme Preparation:
-
Thaw the human recombinant Cathepsin B on ice.
-
Dilute the enzyme to the desired final concentration in chilled Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Procedure:
-
In a black 96-well microplate, set up the following experimental conditions in duplicate or triplicate:
-
Enzyme Control: Add diluted Cathepsin B and an equivalent volume of DMSO (without PADK) to the wells.
-
Inhibitor Wells: Add diluted Cathepsin B and the corresponding dilutions of PADK to the wells.
-
Solvent Control: Add diluted Cathepsin B and the highest concentration of DMSO used in the inhibitor dilutions to ensure the solvent does not affect enzyme activity.
-
No Enzyme Control (Blank): Add Assay Buffer and the fluorogenic substrate, but no enzyme, to determine the background fluorescence.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow PADK to interact with Cathepsin B.[1][4][5]
-
Initiate the enzymatic reaction by adding the diluted Z-Arg-Arg-AMC substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2]
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "No Enzyme Control" (blank) from all other rates.
-
Calculate the percentage of inhibition for each PADK concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the PADK concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Mechanism of Inhibition
PADK is a diazomethylketone, a class of compounds known to be irreversible inhibitors of cysteine proteases.[6] The mechanism of inhibition involves the nucleophilic attack of the active site cysteine thiol on the diazomethyl group. This leads to the formation of a stable, covalent thioether bond, thereby irreversibly inactivating the enzyme.[6]
Signaling Pathway Diagram
Conclusion
The fluorogenic substrate assay detailed in this document provides a robust and reproducible method for characterizing the inhibitory activity of PADK on Cathepsin B. The provided protocols and data serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular biology who are investigating the role of Cathepsin B in health and disease and exploring the therapeutic potential of its inhibitors. Accurate determination of inhibitory potency is a critical step in the development of novel therapeutic agents targeting this important enzyme.
References
Troubleshooting & Optimization
optimizing Z-Phe-Ala-Diazomethylketone concentration for in vitro assays
Welcome to the technical support center for Z-Phe-Ala-Diazomethylketone (Z-FA-DMK). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Z-FA-DMK in their in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides
Encountering unexpected results is a common part of the experimental process. This guide addresses specific issues you might encounter when using Z-FA-DMK and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibition of target protease (e.g., Cathepsin B, Cathepsin L) | Inhibitor degradation: Z-FA-DMK, like other diazomethylketones, can be unstable, especially in aqueous solutions or at non-optimal pH.[1] Stock solutions may have degraded over time. | Prepare fresh stock solutions of Z-FA-DMK in an appropriate solvent like DMSO or DMF.[2] Aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term (up to 1 month), protected from light and moisture.[2] Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions: The pH of the assay buffer is critical for both enzyme activity and inhibitor stability. Z-FA-DMK is most stable at lower pH values.[1] | Ensure the assay buffer pH is optimal for the target cathepsin (typically pH 5.5-6.0) and compatible with Z-FA-DMK stability. | |
| Insufficient inhibitor concentration or incubation time: As an irreversible inhibitor, Z-FA-DMK's effectiveness is time-dependent. | Perform a time-course experiment to determine the optimal pre-incubation time of the enzyme with Z-FA-DMK before adding the substrate. Titrate the Z-FA-DMK concentration to determine the effective range for your specific experimental setup. | |
| High background signal or apparent inhibition in control wells | Solvent effects: High concentrations of the solvent (e.g., DMSO) used to dissolve Z-FA-DMK can inhibit enzyme activity. | Ensure the final concentration of the solvent in the assay is low (typically ≤ 0.5%) and is consistent across all wells, including controls. Run a solvent-only control to assess its effect on enzyme activity. |
| Off-target effects: At high concentrations, Z-FA-DMK may inhibit other cellular proteases or interact with other components of the assay. | Use the lowest effective concentration of Z-FA-DMK as determined by your optimization experiments. Consider using a more specific inhibitor if off-target effects are a concern. | |
| Inconsistent or variable results between experiments | Inhibitor precipitation: Z-FA-DMK may have limited solubility in aqueous assay buffers, leading to inconsistent effective concentrations. | Visually inspect for any precipitation after adding Z-FA-DMK to the assay buffer. If precipitation occurs, consider adjusting the final solvent concentration or using a different formulation if available. |
| Pipetting errors or inaccurate dilutions: Serial dilutions of the inhibitor can introduce variability. | Use calibrated pipettes and perform dilutions carefully. Prepare a fresh dilution series for each experiment. | |
| Unexpected cellular effects (in cell-based assays) | Modulation of lysosomal function: Z-FA-DMK is known to be a weak cathepsin inhibitor that can, at low concentrations, enhance lysosomal cathepsin levels, which may lead to unexpected downstream cellular effects.[3] | Be aware of this dual effect. Lower concentrations may not lead to straightforward inhibition but rather a modulation of lysosomal pathways. Titrate the concentration carefully to distinguish between these effects. |
| Toxicity: High concentrations of Z-FA-DMK or its solvent can be toxic to cells. | Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range of Z-FA-DMK and the solvent in your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Z-FA-DMK)?
A1: Z-FA-DMK is an irreversible inhibitor of cysteine proteases.[3] The diazomethylketone group is a reactive moiety that covalently modifies the active site cysteine residue of target proteases, leading to their irreversible inactivation. It is known to be a weak inhibitor of cathepsins B and L.[3]
Q2: What are the primary targets of Z-FA-DMK?
A2: The primary targets of Z-FA-DMK are cysteine proteases, with a known inhibitory activity against cathepsin B and cathepsin L.[3] It is important to note that its inhibitory activity is described as weak, and at low concentrations, it can paradoxically enhance lysosomal cathepsin levels.[3]
Q3: How should I prepare and store Z-FA-DMK stock solutions?
A3: Z-FA-DMK is typically dissolved in an organic solvent such as DMSO or DMF.[2] For long-term storage, it is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.[2]
Q4: What is a typical starting concentration range for Z-FA-DMK in in vitro assays?
A4: The optimal concentration of Z-FA-DMK is highly dependent on the specific assay, enzyme concentration, and cell type. Based on available literature for the related compound Z-FA-FMK, a starting range of 1 µM to 50 µM can be considered for initial experiments. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Q5: Why is pre-incubation of the enzyme with Z-FA-DMK important?
A5: As an irreversible inhibitor, Z-FA-DMK's inhibitory effect is time-dependent. Pre-incubating the enzyme with the inhibitor before adding the substrate allows time for the covalent modification of the active site to occur, leading to more complete and accurate assessment of its inhibitory potential.
Q6: Are there any known off-target effects of Z-FA-DMK?
A6: While specific off-target effects of Z-FA-DMK are not extensively documented, diazomethylketones as a class can potentially react with other nucleophiles in a biological system.[4] At higher concentrations, the risk of off-target effects increases. It is also important to consider its modulatory effects on lysosomal function, which may not be solely due to direct cathepsin inhibition.[3]
Quantitative Data
The following table summarizes the available inhibitory concentrations for the closely related fluoromethylketone analog, Z-FA-FMK, as specific IC50 values for Z-FA-DMK are not widely reported. This data can be used as a reference for initial experimental design.
| Target | Inhibitor | IC50 / Ki | Reference |
| Cathepsin B | Z-FA-FMK | Ki = 1.5 µM | [4] |
| Caspase-2 | Z-FA-FMK | IC50 = 6.147 µM | [4] |
| Caspase-3 | Z-FA-FMK | IC50 = 15.41 µM | [4] |
| Caspase-6 | Z-FA-FMK | IC50 = 32.45 µM | [4] |
| Caspase-7 | Z-FA-FMK | IC50 = 9.077 µM | [4] |
| Caspase-9 | Z-FA-FMK | IC50 = 110.7 µM | [4] |
| SARS-CoV-2 Mpro | Z-FA-FMK | IC50 = 11.39 µM | [4] |
Experimental Protocols
Protocol for Optimizing Z-FA-DMK Concentration in a Cell-Free Enzyme Assay
This protocol outlines a general procedure for determining the optimal concentration and incubation time of Z-FA-DMK for inhibiting a target cysteine protease (e.g., Cathepsin B or L) in a cell-free assay.
Materials:
-
Purified active target enzyme (e.g., human Cathepsin B)
-
This compound (Z-FA-DMK)
-
Appropriate fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
DMSO or DMF for dissolving Z-FA-DMK
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of Z-FA-DMK (e.g., 10 mM) in DMSO. Store as single-use aliquots at -80°C.
-
On the day of the experiment, prepare a series of working solutions of Z-FA-DMK by serial dilution of the stock solution in assay buffer.
-
Prepare the enzyme solution at the desired concentration in assay buffer.
-
Prepare the substrate solution at the recommended concentration (typically at or below the Km) in assay buffer.
-
-
Time-Dependent Inhibition Assay:
-
To determine the optimal pre-incubation time, add a fixed concentration of Z-FA-DMK (e.g., a concentration expected to give significant inhibition) to the enzyme solution.
-
Incubate the enzyme-inhibitor mixture at the assay temperature (e.g., 37°C) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, initiate the enzymatic reaction by adding the substrate.
-
Measure the fluorescence signal at regular intervals for a set period (e.g., 30 minutes) using a fluorometric plate reader.
-
Plot the initial reaction rates against the pre-incubation time to determine the time required to achieve maximal inhibition.
-
-
Dose-Response Determination:
-
Based on the results from the time-dependent assay, select the optimal pre-incubation time.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add varying concentrations of Z-FA-DMK to the wells to create a dose-response curve (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a no-inhibitor control and a solvent control.
-
Pre-incubate the plate at the assay temperature for the predetermined optimal pre-incubation time.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the progress curves for each inhibitor concentration.
-
Normalize the rates to the no-inhibitor control to obtain the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the Z-FA-DMK concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
The following diagrams illustrate key concepts related to the use of Z-FA-DMK.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Z-Phe-Ala-Diazomethylketone in solution
This technical support center provides guidance on the proper handling, storage, and use of Z-Phe-Ala-Diazomethylketone (Z-PAD-FMK) to prevent its degradation in solution. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored under desiccating conditions, sealed, away from moisture and light, and preferably under an inert atmosphere like nitrogen. For long-term storage, -80°C is recommended for up to two years, while for shorter periods, -20°C is suitable for up to one year.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] Ensure the DMSO is of high purity and anhydrous, as moisture can contribute to the degradation of the compound.
Q3: What are the recommended storage conditions for this compound in solution?
A3: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][4] The solution should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q4: What are the main factors that can cause the degradation of this compound in solution?
A4: The primary factors contributing to the degradation of diazomethyl ketones like this compound are exposure to light, elevated temperatures, and suboptimal pH conditions. Studies on similar compounds suggest that degradation can occur via oxidation.[5][6] Diazomethyl ketones are also known to be more stable at lower pH values.[5]
Q5: Is this compound sensitive to light?
A5: Yes, compounds should generally be protected from light unless photostability has been established.[7] It is recommended to store this compound solutions in amber vials or tubes wrapped in aluminum foil to minimize light exposure.
Q6: Can I use buffers other than those with acidic pH?
A6: While diazomethyl ketones are generally more stable at lower pH, the optimal pH for your experiment will depend on the specific application. If a neutral or basic pH is required, it is crucial to minimize the time the compound is in that solution and to perform stability checks. For some enzymes, activity is assayed in buffers with a pH around 7.0-7.8.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in the experiment | Degradation of this compound in the stock solution or working solution. | 1. Prepare a fresh stock solution from powder. 2. Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light). 3. Minimize the time the compound is in the final working buffer, especially if the pH is not acidic. 4. Perform a stability test of the compound in your experimental buffer (see Experimental Protocols). |
| Precipitation of the compound in aqueous buffer | Low solubility of this compound in the aqueous working solution. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. 2. To increase solubility, you can try gently warming the solution to 37°C and using an ultrasonic bath.[4] 3. Consider using a formulation with solubilizing agents like PEG300 or Tween80, though this needs to be validated for your specific assay. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation or improper handling. | 1. Strictly adhere to the recommended storage and handling procedures. 2. Always use freshly prepared working solutions from a properly stored stock. 3. Ensure accurate and consistent pipetting of the viscous DMSO stock solution. |
| High background signal or off-target effects | Presence of degradation products that may be reactive or interfere with the assay. | 1. Use a fresh, high-purity stock of this compound. 2. Characterize the purity of your stock solution if degradation is suspected (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Buffer
-
Prepare a working solution of this compound in your experimental buffer at the final desired concentration.
-
Incubate the solution under the same conditions as your experiment (temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound versus time to determine its stability profile in your experimental conditions.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting flowchart for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Technical Support Center: Troubleshooting PADK In Vivo Delivery and Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pro-apoptotic drug conjugates (PADKs) in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with PADKs, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my PADK showing low efficacy in vivo, despite promising in vitro results?
Possible Causes:
-
Poor Bioavailability: The PADK may not be reaching the systemic circulation in sufficient concentrations. This can be due to poor solubility, instability in the gastrointestinal tract (if orally administered), or rapid clearance. Unmodified peptides, often part of PADKs, typically have short plasma half-lives due to extensive proteolytic cleavage.[1]
-
Inefficient Tumor Penetration: The PADK may not be effectively reaching the tumor microenvironment. The dense stroma of solid tumors can act as a physical barrier, hindering drug delivery.[2] Additionally, the high affinity of a targeting moiety can sometimes lead to a "binding site barrier," where the conjugate binds strongly to the periphery of the tumor but fails to penetrate deeper.[3]
-
Instability of the Conjugate: The linker connecting the pro-apoptotic drug to the targeting moiety may be unstable in the bloodstream, leading to premature release of the payload and reduced delivery to the tumor.[4][5][6]
-
Rapid Clearance: PADKs, especially those with peptide components, can be quickly cleared from the body through renal filtration and metabolism.[1][7][8]
-
Off-Target Toxicity: The PADK might be causing toxicity in healthy tissues, limiting the maximum tolerated dose (MTD) to a level that is insufficient for therapeutic efficacy.[9]
Troubleshooting Strategies:
-
Formulation Optimization:
-
Improve solubility by using techniques like solid dispersions, nanosuspensions, or complexation.
-
For oral delivery, consider encapsulation or the use of absorption enhancers.
-
-
Linker Modification:
-
Dosing Regimen Adjustment:
-
Enhance Tumor Penetration:
-
Co-administration of agents that modify the tumor microenvironment.
-
Utilize smaller targeting moieties, as peptides can penetrate tumors better than larger antibodies due to their smaller size.[10]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Develop a PK/PD model to understand the relationship between drug exposure and response, which can help in predicting in vivo efficacy from in vitro data.[11]
-
Q2: How can I improve the bioavailability of my PADK?
Strategies to Enhance Bioavailability:
-
Chemical Modification:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of the PADK, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its circulation half-life.[12]
-
Amino Acid Substitution: Replacing natural amino acids with non-natural ones can increase resistance to proteolysis.[1]
-
Cyclization: Cyclic peptides are often more resistant to degradation than their linear counterparts.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating the PADK in liposomes or other lipid nanoparticles can protect it from degradation and improve absorption.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for controlled release and improved stability.
-
-
Conjugation to Carrier Molecules:
Q3: My PADK is causing significant off-target toxicity. What can I do to mitigate this?
Strategies to Reduce Off-Target Toxicity:
-
Improve Targeting Specificity:
-
Select a target antigen that is highly and specifically expressed on tumor cells with minimal expression on healthy tissues.
-
Optimize the affinity of the targeting ligand to reduce binding to non-target cells.
-
-
Linker Optimization:
-
Payload Selection:
-
Consider using a pro-apoptotic drug with a wider therapeutic window.
-
-
Pro-drug Approach:
-
Design the PADK as a pro-drug that is only activated at the tumor site. A pro-antibody-drug conjugate (PDC) can be designed to be activated by tumor-specific proteases.[13]
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on pro-apoptotic peptide-drug conjugates and related compounds.
Table 1: In Vivo Efficacy of a Targeted Pro-Apoptotic Peptide (RAFT-RGD-KLA)
| Cell Line | Treatment Group | Concentration | Effect | Citation |
| IGROV-1, TS/A-pc, HEK293(β3) | RAFT-RGD-KLA | 2.5 µM | Induced mitochondrial depolarization and cell death in vitro. | [14][15] |
| IGROV-1 | RAFT-RGD-KLA | 5 µM | Significantly enhanced apoptosis compared to control groups. | [15] |
| N/A (Mouse Model) | RAFT-RGD-KLA | N/A | Prevented the growth of remote subcutaneous tumors. | [14][15] |
Table 2: In Vivo Efficacy of M2pep-Targeted Pro-Apoptotic Peptide (M2pepKLA)
| Parameter | Control Group (Injection Buffer) | M2pepKLA Treatment Group | P-value | Citation |
| M2-like TAMs (% of CD11b+ cells) | 64% | 38% | 0.018 | [16][17] |
| CD11b+F4/80hi cells (% of total) | 9.40% | 5.97% | 0.007 | [16][17] |
| CD11b+F4/80int/lo cells (% of total) | 5.33% | 10.33% | 0.042 | [16][17] |
| Survival | Shorter | Significantly longer | 0.0032 | [17] |
Table 3: Effect of PEG Linker on Affibody-Drug Conjugate Properties
| Conjugate | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Maximum Tolerated Dose (MTD) | Citation |
| ZHER2-PEG4K-MMAE (HP4KM) | 2.5-fold | 4.5-fold | 10.0 mg/kg | [12] |
| ZHER2-PEG10K-MMAE (HP10KM) | 11.2-fold | 22-fold | 20.0 mg/kg | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to PADK in vivo delivery and bioavailability.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a PADK in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells (e.g., human cancer cell line)
-
PADK formulation
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
CO2 chamber for euthanasia
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the PADK formulation or vehicle control via the desired route (e.g., intravenous, intraperitoneal). The dosing schedule will depend on the specific PADK and study design.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.
-
Protocol 2: Biodistribution Study Using a Radiolabeled PADK
Objective: To determine the tissue distribution and tumor accumulation of a PADK over time.
Materials:
-
Radiolabeled PADK (e.g., with 99mTc or 111In)
-
Tumor-bearing mice
-
Gamma counter
-
Syringes and needles
-
Anesthesia
-
Dissection tools
-
Scales
Procedure:
-
Administration of Radiolabeled PADK:
-
Inject a known amount of the radiolabeled PADK into tumor-bearing mice via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
-
Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.
-
This data will provide a quantitative measure of the PADK's biodistribution and tumor-targeting efficiency.
-
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic parameters of a PADK in plasma.
Materials:
-
Healthy or tumor-bearing animals (e.g., mice or rats)
-
PADK formulation
-
Catheters (for serial blood sampling, optional)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Bioanalytical method for PADK quantification (e.g., LC-MS/MS)
Procedure:
-
PADK Administration:
-
Administer a single dose of the PADK to the animals via the desired route (e.g., intravenous bolus).
-
-
Blood Sampling:
-
Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Plot the plasma concentration-time data.
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to PADK in vivo studies.
Caption: In vivo journey of a PADK from circulation to tumor cell apoptosis.
Caption: Troubleshooting workflow for low in vivo efficacy of PADKs.
Caption: Preclinical in vivo evaluation workflow for a PADK candidate.
References
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of protein and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Peptide Drug Conjugates and Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted delivery of a proapoptotic peptide to tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. roswellpark.org [roswellpark.org]
- 19. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. foundryjournal.net [foundryjournal.net]
- 22. Bioanalytical Assay Strategies and Considerations for Measuring Cellular Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-Phe-Ala-Diazomethylketone (Z-FA-DMK). The information aims to help minimize off-target effects and ensure the successful application of this inhibitor in your experiments.
Disclaimer: While Z-FA-DMK is a known cathepsin B inhibitor, much of the detailed characterization of off-target effects has been performed on its analogs, Z-Phe-Ala-Fluoromethylketone (Z-FA-FMK) and Z-Phe-Ala-Chloromethylketone (Z-FA-CMK). The data and guidance provided here leverage findings from these closely related compounds to offer the most comprehensive support possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using Z-FA-DMK and its analogs.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Toxicity | While Z-FA-DMK is reported to be non-toxic, high concentrations or specific cell line sensitivities may lead to adverse effects. The related compound Z-FA-CMK is known to be toxic.[1][2] | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.- Reduce the incubation time with the inhibitor.- As a control, test the viability of cells treated with the vehicle (e.g., DMSO) alone.- If toxicity persists, consider using a different cathepsin B inhibitor. |
| Lack of On-Target Inhibition (Cathepsin B) | - Suboptimal Inhibitor Concentration: The concentration of Z-FA-DMK may be too low to effectively inhibit cathepsin B in your system.- Inhibitor Degradation: Improper storage or handling may have led to the degradation of the compound.- Incorrect Experimental Conditions: The pH or buffer composition of your assay may not be optimal for inhibitor activity. | - Titrate the concentration of Z-FA-DMK to find the effective inhibitory range.- Ensure Z-FA-DMK is stored correctly, protected from light and moisture, and that stock solutions are not subjected to multiple freeze-thaw cycles.- Verify that the experimental pH is within the optimal range for cathepsin B activity and Z-FA-DMK stability. |
| Inconsistent or Irreproducible Results | - Variability in Cell Culture: Differences in cell passage number, confluency, or health can impact experimental outcomes.- Inhibitor Preparation: Inconsistent preparation of Z-FA-DMK stock and working solutions.- Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | - Standardize your cell culture procedures, using cells within a consistent passage number range and at a similar confluency for each experiment.- Prepare fresh working solutions of Z-FA-DMK from a validated stock solution for each experiment.- Maintain strict control over all assay parameters. |
| Suspected Off-Target Effects on Caspases | The analog Z-FA-FMK is known to inhibit effector caspases (e.g., caspase-3, -7).[3][4] Z-FA-DMK may have a similar profile. | - Use a more specific cathepsin B inhibitor if caspase inhibition is a concern.- Perform a counterscreen to assess the effect of Z-FA-DMK on key caspase activities in your experimental model.- Use a pan-caspase inhibitor, such as Z-VAD-FMK, as a positive control for caspase inhibition to understand the potential contribution of this off-target effect. |
| Alterations in Inflammatory Signaling | The analog Z-FA-FMK has been shown to inhibit NF-κB activation, independent of its effect on cathepsin B.[5] | - If your research involves inflammatory pathways, be aware of this potential off-target effect.- Measure NF-κB activity (e.g., via a reporter assay or by assessing the phosphorylation of downstream targets) in the presence of Z-FA-DMK.- Consider using an alternative cathepsin B inhibitor if NF-κB modulation is undesirable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Z-FA-DMK?
A1: The primary target of Z-FA-DMK is cathepsin B, a cysteine protease.[1][2]
Q2: What are the known off-target effects of the Z-FA-ketone family of inhibitors?
A2: The most well-documented off-target effects come from studies on the analog Z-FA-FMK, which can inhibit effector caspases (caspase-2, -3, -6, and -7) and the NF-κB signaling pathway.[3][4][5] It has also been reported to induce oxidative stress through the depletion of glutathione.[6]
Q3: How can I determine the optimal concentration of Z-FA-DMK for my experiments?
A3: It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cathepsin B inhibition in your specific system. This will help you select a concentration that maximizes on-target effects while minimizing potential off-target activities.
Q4: Is Z-FA-DMK toxic to cells?
A4: Current literature suggests that Z-FA-DMK is not toxic to cells, in contrast to its chloromethylketone (CMK) analog, Z-FA-CMK, which has been shown to induce both apoptosis and necrosis.[1][2] However, it is always recommended to perform a viability assay with your specific cell line and experimental conditions.
Q5: What are appropriate controls to use in experiments with Z-FA-DMK?
A5: To ensure the validity of your results, consider the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve Z-FA-DMK (e.g., DMSO).
-
Negative Control Compound: A structurally related but inactive compound, if available.
-
Positive Control for Off-Target Effects: If you are concerned about caspase inhibition, use a known caspase inhibitor (e.g., Z-VAD-FMK) as a positive control.
-
Cathepsin B Knockdown/Knockout Cells: If available, these cells can help confirm that the observed phenotype is due to the inhibition of cathepsin B.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of the analog Z-FA-FMK against its primary target and known off-target enzymes. This data can serve as a reference for designing experiments and understanding the potential for off-target effects.
| Inhibitor | Target | Inhibitory Concentration | Notes |
| Z-FA-FMK | Cathepsin B | K_i = 1.5 µM | Ki represents the inhibition constant. |
| Z-FA-FMK | Caspase-2 | IC_50 = 6.147 µM | IC50 is the half-maximal inhibitory concentration. |
| Z-FA-FMK | Caspase-3 | IC_50 = 15.41 µM | |
| Z-FA-FMK | Caspase-6 | IC_50 = 32.45 µM | |
| Z-FA-FMK | Caspase-7 | IC_50 = 9.077 µM | |
| Z-FA-FMK | Caspase-9 | IC_50 = 110.7 µM | |
| Z-FA-FMK | SARS-CoV-2 Main Protease | IC_50 = 11.39 µM |
Data for Z-FA-FMK is presented as an analog to Z-FA-DMK.[4]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Z-FA-DMK using a Cathepsin B Activity Assay
This protocol outlines a general workflow for determining the inhibitory potency of Z-FA-DMK on cathepsin B.
Caption: Workflow for determining the IC50 of Z-FA-DMK for cathepsin B.
Protocol 2: Assessing Off-Target Caspase-3 Activity
This protocol describes how to test for off-target inhibition of caspase-3 by Z-FA-DMK.
Caption: Protocol to evaluate off-target effects on caspase-3 activity.
Signaling Pathway Diagrams
Potential Off-Target Effect on the Apoptotic Pathway
The analog Z-FA-FMK has been shown to inhibit effector caspases, which are key mediators of apoptosis. This diagram illustrates the points of potential inhibition.
Caption: Potential inhibition of effector caspases by Z-FA-DMK.
Potential Off-Target Effect on the NF-κB Pathway
The analog Z-FA-FMK can inhibit the transactivation potential of NF-κB, which is a critical regulator of inflammatory gene expression.
Caption: Potential inhibition of NF-κB activation by Z-FA-DMK.
References
- 1. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes. | Sigma-Aldrich [merckmillipore.com]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Z-Phe-Ala-Diazomethylketone cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Phe-Ala-Diazomethylketone (Z-FA-DMK). This guide addresses common issues related to its cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Z-FA-DMK) and what is its primary mechanism of action?
This compound (Z-FA-DMK) is a synthetic peptide derivative. It is known to be a weak inhibitor of cathepsins, particularly cathepsin B and L.[1] Cathepsins are proteases found in lysosomes that play crucial roles in protein turnover and degradation. By inhibiting these enzymes, Z-FA-DMK can interfere with normal lysosomal function. Additionally, it has been investigated for its potential to modulate lysosomal enzyme levels and for its effects in models of neurodegenerative diseases by disrupting the formation of amyloid-β fibrils.[1][2][3]
Q2: Is Z-FA-DMK expected to be cytotoxic to all cell lines?
There is conflicting evidence regarding the cytotoxicity of Z-FA-DMK. Some studies have reported that Z-FA-DMK, unlike its analogue Z-FA-CMK, is not toxic to certain cell lines, such as Jurkat T cells.[4] However, as a cathepsin inhibitor, it has the potential to induce cell death, possibly through caspase-independent pathways, by disrupting lysosomal function.[5][6][7] The cytotoxic effect of Z-FA-DMK is likely cell-type specific and dependent on experimental conditions.
Q3: What are the known off-target effects of Z-FA-DMK?
While primarily targeting cathepsins, diazomethylketone-based inhibitors can have off-target effects. It's important to consider that Z-FA-DMK may interact with other cysteine proteases. Researchers should include appropriate controls to distinguish between on-target and off-target effects.
Q4: How does Z-FA-DMK compare to other cathepsin inhibitors like Z-FA-FMK and Z-FA-CMK?
Z-FA-DMK, Z-FA-FMK (fluoromethylketone), and Z-FA-CMK (chloromethylketone) are all peptide inhibitors of cathepsins. However, their potency and cytotoxic profiles can differ significantly. For instance, Z-FA-CMK has been shown to be toxic to Jurkat T cells, inducing apoptosis at low concentrations and necrosis at higher concentrations, while Z-FA-DMK and Z-FA-FMK were reported to be non-toxic in the same study.[4] Z-FA-FMK is an irreversible inhibitor of several cysteine proteases, including multiple cathepsins and some effector caspases.[8] The choice of inhibitor should be carefully considered based on the specific research question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected High Cytotoxicity | 1. Cell line sensitivity: The specific cell line may be highly sensitive to cathepsin inhibition or lysosomal disruption. 2. High concentration of Z-FA-DMK: The concentration used may be too high for the particular cell line. 3. Off-target effects: The observed cytotoxicity may be due to the inhibition of other essential cellular proteases. 4. Solvent toxicity: The solvent used to dissolve Z-FA-DMK (e.g., DMSO) may be causing toxicity at the final concentration used in the culture medium. | 1. Perform a dose-response experiment: Determine the IC50 value for your specific cell line to identify the optimal concentration range. 2. Use a less sensitive cell line as a control: If possible, compare the effects on a cell line known to be less sensitive. 3. Include a negative control peptide: Use a structurally similar but inactive peptide to control for off-target effects. 4. Test solvent toxicity: Run a control with the solvent alone at the same final concentration. |
| No Observed Cytotoxicity | 1. Cell line resistance: The cell line may have robust compensatory mechanisms or low dependence on the cathepsins targeted by Z-FA-DMK. 2. Low concentration of Z-FA-DMK: The concentration used may be insufficient to induce a cytotoxic effect. 3. Compound inactivity: The Z-FA-DMK may have degraded due to improper storage or handling. 4. Short incubation time: The duration of the treatment may not be long enough to observe a cytotoxic effect. | 1. Increase the concentration: Perform a dose-response experiment with a higher concentration range. 2. Increase incubation time: Extend the treatment duration (e.g., 48 or 72 hours) and monitor cell viability at different time points. 3. Verify compound activity: If possible, test the activity of Z-FA-DMK in an in vitro cathepsin activity assay. 4. Use a positive control: Treat cells with a compound known to induce cell death in your cell line to ensure the assay is working correctly. |
| Results are not reproducible | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. 2. Inconsistent compound preparation: Errors in weighing, dissolving, or diluting Z-FA-DMK can lead to variability. 3. Assay variability: The cell viability assay itself may have inherent variability. | 1. Standardize cell culture procedures: Use cells within a specific passage number range and seed them at a consistent density. 2. Prepare fresh stock solutions: Prepare fresh Z-FA-DMK stock solutions for each experiment and use calibrated pipettes for accurate dilutions. 3. Increase the number of replicates: Use at least triplicate wells for each condition to improve statistical power. 4. Include appropriate controls in every experiment. |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound's IC50 values, this table provides a comparative summary of the structurally related compound, Z-FA-FMK, to offer some context for its potential activity. Researchers are strongly encouraged to determine the IC50 of Z-FA-DMK empirically in their cell line of interest.
Table 1: IC50 Values for the Related Cysteine Protease Inhibitor Z-FA-FMK
| Target Enzyme | IC50 (µM) | Reference |
| Caspase-2 | ~6-32 | [8] |
| Caspase-3 | ~6-32 | [8] |
| Caspase-6 | ~6-32 | [8] |
| Caspase-7 | ~6-32 | [8] |
Note: Z-FA-FMK did not affect the initiator caspases-8 and -10.[8]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Cytotoxicity of Z-FA-DMK using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Z-FA-DMK in an appropriate solvent (e.g., DMSO). A 10 mM stock is commonly used.
-
Prepare serial dilutions of Z-FA-DMK in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Z-FA-DMK.
-
Include wells with medium and solvent only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Z-FA-DMK concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Potential Mechanisms of Z-FA-DMK Action
Caption: Potential mechanisms of Z-FA-DMK action in cells.
Diagram 2: Experimental Workflow for Assessing Z-FA-DMK Cytotoxicity
Caption: A typical experimental workflow for evaluating Z-FA-DMK cytotoxicity.
Diagram 3: Cathepsin-Mediated Cell Death Pathway
Caption: Cathepsin-mediated cell death pathway.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cathepsin B inhibitor, z-FA-CMK is toxic and readily induced cell death in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin B mediates caspase-independent cell death induced by microtubule stabilizing agents in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontline Science: Multiple cathepsins promote inflammasome‐independent, particle‐induced cell death during NLRP3‐dependent IL‐1β activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
challenges with the diazomethylketone reactive group
Welcome to the Technical Support Center for the Diazomethylketone Reactive Group. This guide provides troubleshooting advice, frequently asked questions (FAQs), quantitative data, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively and safely utilizing this versatile but challenging functional group.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, handling, and application of diazomethylketones.
Section 1: Safety & Handling
Q1: What are the primary hazards associated with diazomethylketones and their precursors like diazomethane?
A1: Diazomethylketones and especially their precursor, diazomethane, are hazardous. The primary risks are:
-
Toxicity: Diazo compounds are presumed to be toxic and carcinogenic. Inhalation of diazomethane can cause severe pulmonary edema.[1]
-
Explosion Hazard: Diazomethane and many diazoketones are potentially explosive.[2] They can be sensitive to shock, friction, light, and sharp surfaces (like scratched glassware), which can induce crystallization and detonation.[1][3] Thermal decomposition can also be rapid and violent.
Q2: What are the essential safety precautions for working with diazomethylketones?
A2: A thorough risk assessment should be conducted before any experiment.[2] Essential precautions include:
-
Always handle diazo compounds in a well-ventilated chemical fume hood.[2]
-
Use a safety shield during reactions.[2]
-
Avoid using glassware with ground-glass joints or scratches; fire-polished glass is preferable.[1]
-
Use Teflon-coated stir bars.[1]
-
Protect the reaction from strong artificial light or direct sunlight.[1]
-
Ensure adequate temperature control to prevent runaway exothermic decomposition.[4]
Q3: Are there safer alternatives to diazomethane for synthesizing diazomethylketones?
A3: Yes, several alternatives have been developed to avoid the risks of gaseous diazomethane. (Trimethylsilyl)diazomethane (TMSCHN₂) is a commercially available and commonly used substitute that is considered non-explosive and less hazardous.[3][5] For diazo transfer reactions, reagents like p-acetamidobenzenesulfonyl azide (p-ABSA) are considered safer than traditional tosyl azide (TsN₃).[3]
Section 2: Synthesis & Purification
Q4: My Arndt-Eistert reaction is low-yielding and produces a significant amount of α-chloromethylketone. What is the cause?
A4: The formation of an α-chloromethylketone byproduct is a classic side reaction that occurs when the diazoketone reacts with the HCl generated during the initial acylation of diazomethane.[6] To prevent this, you must ensure that all the HCl is scavenged. This can be achieved by:
-
Using at least two equivalents of diazomethane: the first reacts with the acid chloride, and the second neutralizes the resulting HCl.[5][6]
-
Including a non-nucleophilic base like triethylamine (NEt₃) in the reaction mixture to scavenge the HCl.[6]
Q5: I am struggling to synthesize an α'-diazo derivative of an α,β-unsaturated ketone. Why is this difficult?
A5: Standard methods for preparing diazoketones are often not effective for certain classes of compounds, particularly α,β-unsaturated systems.[2] Primary diazoalkanes are highly reactive and can undergo competing side reactions, such as 1,3-dipolar cycloaddition with activated alkenes.[6] Specialized methods or different diazo transfer reagents may be required for these challenging substrates.
Q6: Are all diazomethylketones unstable? Can they be purified and stored?
A6: Stability varies greatly depending on the structure. While many simple diazoketones are handled in situ, some are remarkably stable. For example, several Boc-protected α-amino acid-derived diazoketones are crystalline solids that are stable up to 110-142 °C.[7][8] These stable compounds can be purified by silica gel chromatography or recrystallization and stored for long periods.[7][8][9]
Section 3: Stability & Reactivity
Q7: How does pH affect the stability of my diazomethylketone compound?
A7: Diazomethylketones generally exhibit greater stability at lower pH values.[4] Degradation kinetics often follow pseudo-first-order kinetics, and the stability can be significantly influenced by pH.[4] In one study, the pH-rate profile showed a clear trend of increased stability in more acidic conditions.[4]
Q8: My peptidyl diazomethylketone is supposed to inhibit a cysteine protease, but I see no activity. What could be the issue?
A8: Several factors could be at play:
-
Specificity: Peptidyl diazomethylketones are highly specific inhibitors. Their efficacy depends on the peptide sequence matching the substrate preference of the target protease.[10] An inhibitor designed for cathepsin B, for instance, may be completely ineffective against clostripain, which has a different specificity.[10]
-
Degradation: The compound may have degraded during storage or in the assay buffer. Check the stability under your experimental conditions (pH, temperature).[4]
-
Enzyme Inactivation: Ensure your target enzyme is active. Thiol proteases require a reducing environment to maintain the active site cysteine in its nucleophilic thiol state.[10]
Q9: Can my diazomethylketone inhibitor react with other molecules besides cysteine proteases?
A9: While they are known for their specificity towards the active site thiol of cysteine proteases, they are generally unreactive towards simple thiols like glutathione or mercaptoethanol.[10] This lack of reactivity with non-protein thiols contributes to their specificity.[10] However, they are not completely inert and can participate in other reactions, such as the Wolff rearrangement when catalyzed by metals or light.[6][9]
Quantitative Data Summary
Table 1: Thermal Stability of Selected Diazo Compounds
This table presents thermal analysis data for various diazo compounds, indicating the temperature at which decomposition begins and the associated energy release. A lower onset temperature suggests lower thermal stability.
| Compound/Class | Onset Temperature (Tonset, °C) | Enthalpy of Decomposition (ΔHD, kJ/mol) | Citation(s) |
| Ethyl (phenyl)diazoacetate | ~75 - 160 (Varies with substituents) | ~ -102 (Average for class) | [11] |
| Boc-L-Alanine-DMK | 137 | 220 | [8] |
| Boc-L-Valine-DMK | 142 | 190 | [8] |
| Boc-L-Phenylalanine-DMK | 110 | 170 | [8] |
| Boc-Glycine-DMK | 130 | 180 | [8] |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 134 | -193 | [11] |
| Tosyl azide (TsN₃) | 129 | -215 | [11] |
Note: DMK refers to diazomethylketone. A positive ΔHD value in the cited source was explained by the measurement method; decomposition is an exothermic process.
Table 2: Relative Inactivation Rates of Cysteine Proteases by Peptidyl Diazomethylketones
This table provides a comparative overview of the effectiveness of different diazomethylketone inhibitors against various cysteine proteases.
| Inhibitor | Target Protease | Relative Inactivation Rate | Citation(s) |
| Z-Phe-Ala-DMK | Cathepsin B | Very Effective | [10] |
| Z-Phe-Ala-DMK | Clostripain | Extremely Slow / Ineffective | [10] |
| Z-Lys-DMK | Clostripain | Effective at µM concentrations | [10] |
| Gly-Phe-DMK | Cathepsin C | Effective at 10⁻⁵ to 10⁻⁷ M | [10] |
| DNP-Ahx-Gly-Phe-Ala-DMK | Bovine Cathepsin B | k₂/Kᵢ = 793 M⁻¹s⁻¹ | [11] |
| DNP-Ahx-Gly-Phe-Ala-DMK | Human Cathepsin L | k₂/Kᵢ = 216 M⁻¹s⁻¹ | [11] |
Note: Z = Benzyloxycarbonyl. Rates are highly dependent on the peptide sequence matching the enzyme's substrate specificity.
Key Experimental Protocols
Protocol 1: Synthesis of an α-Diazoketone from an Acyl Chloride
This protocol is adapted from a procedure using (trimethylsilyl)diazomethane (TMSCHN₂), a safer alternative to diazomethane gas.[5]
1. Materials:
-
Acyl chloride (1.0 equiv)
-
(Trimethylsilyl)diazomethane (2.0 M solution in hexanes, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) / Acetonitrile (ACN) (1:1 mixture)
-
Acetic acid (2.7 equiv)
2. Procedure:
-
Dissolve the acyl chloride (e.g., 0.64 mmol) in a 1:1 mixture of anhydrous THF/ACN (13 mL).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the (trimethylsilyl)diazomethane solution (2.0 equivalents) to the cooled acyl chloride solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 10 hours.
-
After 10 hours, quench any excess TMSCHN₂ by carefully adding acetic acid (2.7 equivalents).
-
Remove all volatile solvents under reduced pressure (rotary evaporation) to yield the crude diazomethylketone.
-
The crude product can be used directly in the next step or purified by column chromatography if it is known to be stable.[5][9]
Protocol 2: Wolff Rearrangement for Carboxylic Acid Homologation (Arndt-Eistert Reaction)
This protocol describes the conversion of the synthesized α-diazoketone into a homologated carboxylic acid.[5]
1. Materials:
-
Crude α-diazoketone from Protocol 1 (1.0 equiv)
-
Dioxane
-
Water (20.0 equiv)
-
Silver Benzoate (AgOBz) or Silver(I) Oxide (Ag₂O) (0.2 equiv)
-
1 N HCl (aqueous)
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
2. Procedure:
-
Dissolve the crude diazoketone (1.0 equiv) in dioxane (e.g., 4.5 mL for a 0.64 mmol scale) at room temperature.
-
Add water (20.0 equivalents) followed by the silver benzoate catalyst (0.2 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 10 hours. Monitor for the evolution of N₂ gas (bubbling), which should cease upon reaction completion.
-
After cooling to room temperature, add water, 1 N HCl, and diethyl ether to the mixture.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude homologated carboxylic acid.
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate key workflows and chemical pathways related to the use of diazomethylketones.
Caption: Troubleshooting workflow for low yield in diazomethylketone synthesis.
Caption: Competing reaction pathways in diazomethylketone synthesis.
Caption: A stepwise workflow for the safe handling of diazomethylketones.
References
- 1. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)
Welcome to the technical support center for Z-Phe-Ala-Diazomethylketone (Z-FA-DMK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of Z-FA-DMK and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Z-FA-DMK?
This compound is a peptide-based irreversible inhibitor that primarily targets cysteine proteases. The diazomethylketone "warhead" forms a covalent bond with the active site cysteine residue of these enzymes, leading to their inactivation. It is most commonly described as an inhibitor of cathepsin B and cathepsin L.[1]
Q2: What are the known off-target effects of Z-FA-DMK?
While Z-FA-DMK is primarily used as a cathepsin B and L inhibitor, its specificity is not absolute. Due to the reactive nature of the diazomethylketone group, it can potentially interact with other cysteine-containing proteins. The fluoromethylketone analog, Z-FA-FMK, has been shown to inhibit several effector caspases (caspase-2, -3, -6, and -7), suggesting that Z-FA-DMK may have similar off-target activities. Therefore, it is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Q3: How can I improve the specificity of my experiments using Z-FA-DMK?
Improving specificity involves a multi-pronged approach:
-
Optimize Inhibitor Concentration: Use the lowest effective concentration of Z-FA-DMK to minimize off-target interactions. A dose-response experiment is highly recommended to determine the optimal concentration for inhibiting your target protease without causing widespread off-target effects.
-
Control Incubation Time: As an irreversible inhibitor, the effects of Z-FA-DMK are time-dependent. Shortening the incubation time can help to limit off-target inhibition.
-
Use Specific Assays: Employ highly specific substrates and antibodies in your assays to ensure you are measuring the activity and levels of your target protease.
-
Include Negative Controls: Use a structurally related but inactive compound as a negative control to differentiate specific inhibitory effects from non-specific effects of the chemical scaffold.
-
Orthogonal Validation: Confirm your findings using an alternative method, such as siRNA-mediated knockdown of your target protease, to ensure the observed phenotype is a direct result of target inhibition.
Q4: What is the stability of Z-FA-DMK in experimental conditions?
Z-FA-DMK, like many reactive compounds, can be susceptible to degradation in aqueous solutions. Stock solutions are typically prepared in a dry organic solvent like DMSO and stored at -20°C or -80°C.[2] Once diluted into aqueous buffers or cell culture media, the stability can be affected by pH, temperature, and the presence of nucleophiles. It is recommended to prepare fresh working solutions for each experiment and to minimize the time the compound spends in aqueous solutions before being added to the experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of target protease. | 1. Degradation of Z-FA-DMK: The compound may have degraded due to improper storage or handling. 2. Incorrect concentration: The final concentration in the assay may be too low. 3. Assay conditions: The pH or buffer composition may not be optimal for inhibitor activity. | 1. Prepare fresh stock and working solutions of Z-FA-DMK. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Ensure the assay buffer is compatible with Z-FA-DMK activity. |
| High background or non-specific effects observed. | 1. Off-target inhibition: Z-FA-DMK may be inhibiting other proteases or interacting with other proteins in your system. 2. Cellular toxicity: At high concentrations, the inhibitor may induce cytotoxicity, leading to secondary effects. 3. Reactive nature of the diazomethylketone group: The warhead may be reacting non-specifically with other cellular components. | 1. Use a lower concentration of Z-FA-DMK. Include a panel of protease activity assays to check for off-target inhibition. 2. Perform a cell viability assay (e.g., MTT or LDH assay) to assess cytotoxicity at your working concentration. 3. Include a negative control compound and consider using a more specific inhibitor if available. |
| Difficulty interpreting Western blot results. | 1. Antibody specificity: The antibody may be cross-reacting with other proteins. 2. Incomplete inhibition: The inhibitor may not have fully inactivated the target protease. 3. Changes in protein expression: Inhibition of the protease may lead to feedback mechanisms that alter its expression level. | 1. Validate your antibody using positive and negative controls (e.g., cell lysates with and without the target protein). 2. Increase the inhibitor concentration or incubation time. Confirm inhibition with an activity assay. 3. Perform a time-course experiment to monitor both protein levels and activity. |
Data Summary: Specificity of Z-FA-DMK and Analogs
Due to the limited availability of a comprehensive quantitative selectivity profile for Z-FA-DMK, the following table includes data for the closely related fluoromethylketone analog, Z-FA-FMK, to provide insight into potential off-target interactions.
| Compound | Target | Inhibition Value (IC50/Ki) | Reference |
| Z-FA-DMK | Cathepsin B | IC50: 7-10 µM | [1] |
| Z-FA-FMK | Caspase-2 | IC50: 6.1 µM | |
| Z-FA-FMK | Caspase-3 | IC50: 15.4 µM | |
| Z-FA-FMK | Caspase-6 | IC50: 32.5 µM | |
| Z-FA-FMK | Caspase-7 | IC50: 9.1 µM |
Note: The inhibitory activity of diazomethylketones and fluoromethylketones can differ. This data should be used as a guide for potential off-target effects, and empirical validation is essential.
Experimental Protocols
1. Fluorometric Cathepsin L Activity Assay
This protocol is adapted from commercially available kits and allows for the measurement of cathepsin L activity in cell lysates.
Materials:
-
Cathepsin L Assay Buffer (e.g., 50 mM MES, pH 5.5, with 5 mM DTT)
-
Cathepsin L Substrate (e.g., Ac-FR-AFC, 10 mM stock in DMSO)
-
Z-FA-DMK (10 mM stock in DMSO)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
-
Cell lysate
Procedure:
-
Prepare cell lysates in a suitable lysis buffer on ice.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a serial dilution of Z-FA-DMK in the assay buffer.
-
Add 10 µL of the diluted Z-FA-DMK or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the Cathepsin L substrate solution (diluted to a final concentration of 200 µM in assay buffer).
-
Immediately measure the fluorescence intensity at 400 nm excitation and 505 nm emission in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
2. Western Blot for Assessing Cathepsin Inhibition in Cells
This protocol allows for the visualization of the mature, active form of a target cathepsin in response to inhibitor treatment.
Materials:
-
Cell culture medium and reagents
-
Z-FA-DMK
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target cathepsin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Z-FA-DMK or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the levels of the mature cathepsin.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with Z-Phe-Ala-Diazomethylketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Z-Phe-Ala-Diazomethylketone (Z-FA-DMK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Z-FA-DMK)?
This compound is an irreversible inhibitor of cysteine proteases.[1] Its primary targets are lysosomal cathepsins, particularly cathepsin B and cathepsin L.[2][3] The diazomethylketone group forms a covalent bond with the active site cysteine residue of these proteases, leading to their irreversible inactivation.
Q2: I've seen Z-FA-DMK referred to as Z-FA-FMK. Are they the same compound?
Z-FA-DMK (diazomethylketone) and Z-FA-FMK (fluoromethylketone) are related peptidyl inhibitors that target cysteine proteases. While often used interchangeably in literature due to their similar inhibitory profiles against cathepsins, their reactive groups are different. This can lead to subtle differences in reactivity and off-target effects. It is crucial to verify the specific compound used in your experiments. This guide will primarily refer to Z-FA-DMK, but the troubleshooting advice is generally applicable to Z-FA-FMK as well.
Q3: Is Z-FA-DMK an inhibitor or an inducer of apoptosis? I've seen conflicting information.
The role of Z-FA-DMK in apoptosis is context-dependent, which can lead to confusion. Here's a breakdown:
-
Inhibition of Effector Caspases: Z-FA-DMK can inhibit effector caspases such as caspases-2, -3, -6, and -7.[4] This can block apoptosis downstream of mitochondrial cytochrome c release.
-
Lack of Inhibition on Initiator Caspases: It does not inhibit initiator caspases 8 and 10.[4]
-
Induction of Apoptosis/Necrosis: Paradoxically, Z-FA-DMK has been shown to induce apoptosis and necrosis in some cell lines, like Jurkat T cells.[5] This is thought to be mediated by off-target effects, specifically the induction of oxidative stress.[5]
-
"Negative Control for Caspase Inhibitors": It is sometimes marketed as a negative control because it does not inhibit caspase-mediated apoptosis that relies on proteases requiring a P1 aspartate residue, which is a key recognition site for many caspases.[6][7]
Therefore, whether you observe inhibition or induction of apoptosis depends on the specific cell type, the concentration of Z-FA-DMK used, and the apoptotic pathway being studied.
Q4: Can Z-FA-DMK affect protein aggregation?
Yes, Z-FA-DMK has been shown to have effects on protein aggregation, particularly in the context of Alzheimer's disease research. It can directly bind to Aβ42 monomers and small oligomers, inhibiting the formation of larger aggregates and fibrils.[8][9][10] At low concentrations, it can also enhance the levels of lysosomal cathepsins, which can help clear protein aggregates.[2]
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cell Death
You are using Z-FA-DMK to inhibit cathepsin activity, but you observe a significant decrease in cell viability that is inconsistent with cathepsin inhibition alone.
Possible Causes and Troubleshooting Steps:
-
Off-Target Caspase Inhibition: While Z-FA-DMK is a cathepsin inhibitor, it also inhibits effector caspases.[4] This could be contributing to your observed cell death phenotype.
-
Recommendation: Use a more specific caspase inhibitor in parallel to dissect the effects. For example, use Z-VAD-FMK (a pan-caspase inhibitor) and compare the results to those from Z-FA-DMK.
-
-
Induction of Oxidative Stress: Z-FA-DMK can deplete intracellular glutathione (GSH) and increase reactive oxygen species (ROS), leading to oxidative stress-mediated cell death.[5]
-
Recommendation: Measure intracellular ROS levels using a fluorescent probe like DCFDA. To confirm if oxidative stress is the cause of cell death, treat cells with an antioxidant like N-acetylcysteine (NAC) in conjunction with Z-FA-DMK and observe if cell viability is restored.[5]
-
-
High Concentration: The concentration of Z-FA-DMK may be too high, leading to off-target effects and general cytotoxicity.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration that inhibits cathepsin activity without causing excessive cell death.
-
Experimental Workflow for Investigating Unexpected Cell Death
Caption: Troubleshooting workflow for unexpected cell death with Z-FA-DMK.
Issue 2: Lack of Inhibitor Efficacy
You have treated your cells or protein extract with Z-FA-DMK, but you do not observe the expected inhibition of your target cysteine protease.
Possible Causes and Troubleshooting Steps:
-
Inhibitor Degradation: Z-FA-DMK can be unstable, especially with repeated freeze-thaw cycles.
-
Recommendation: Aliquot the Z-FA-DMK stock solution upon reconstitution and store at -20°C or -80°C.[6] Avoid using a stock solution that has been stored for an extended period (check the manufacturer's recommendations).
-
-
Incorrect Solvent or Solubility Issues: Z-FA-DMK is typically dissolved in DMSO. Using an inappropriate solvent can lead to precipitation.
-
Recommendation: Ensure the final concentration of DMSO in your assay is compatible with your experimental system and does not exceed a level that affects cell health or enzyme activity (typically <0.5%).
-
-
Inappropriate Assay Conditions: The pH of your assay buffer can affect the reactivity of the diazomethylketone group.
-
Recommendation: Ensure your assay buffer has a pH that is optimal for both the enzyme activity and the inhibitor's mechanism of action.
-
-
Insufficient Incubation Time: As an irreversible inhibitor, Z-FA-DMK requires time to form a covalent bond with the target protease.
-
Recommendation: Increase the pre-incubation time of the inhibitor with the enzyme/cell lysate before adding the substrate.
-
Caption: Z-FA-DMK's on-target and off-target effects leading to different cellular outcomes.
References
- 1. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]
- 2. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cathepsin B inhibitor z-FA-CMK induces cell death in leukemic T cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 7. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Z-Phe-Ala-Diazomethylketone and Z-Phe-Phe-diazomethylketone in Cysteine Protease Inhibition
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comparative analysis of two peptidyl diazomethylketone inhibitors, Z-Phe-Ala-Diazomethylketone (PADK) and Z-Phe-Phe-diazomethylketone (PPDK), focusing on their efficacy as inhibitors of cysteine proteases, particularly cathepsins.
Overview of Inhibitors
Both this compound and Z-Phe-Phe-diazomethylketone belong to a class of irreversible cysteine protease inhibitors that act by alkylating the active site cysteine residue. The specificity of these inhibitors is largely determined by the peptide sequence, which mimics the natural substrate of the target protease.
This compound (PADK) has garnered attention not only as a protease inhibitor but also as a modulator of lysosomal function and an agent that can interfere with amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1][2] It is often described as a weak inhibitor of cathepsins B and L.[1]
Z-Phe-Phe-diazomethylketone (PPDK) is recognized as a more selective and potent inhibitor of cathepsin L.[3] The presence of two phenylalanine residues in its structure contributes to its specificity for cathepsin L, which preferentially cleaves substrates with hydrophobic residues at the P2 and P3 positions.
Quantitative Comparison of Inhibitory Efficacy
Direct comparative studies providing IC50 or Ki values for both PADK and PPDK against a panel of cathepsins under identical experimental conditions are limited in the available literature. However, data from various sources allow for an informed comparison of their potency and selectivity.
| Inhibitor | Target Cathepsin | Reported Efficacy | Citation |
| This compound (PADK) | Cathepsin B and L | Described as a "weak inhibitor". Specific IC50 values are not readily available in recent literature, with a greater focus on its lysosomal modulatory and anti-amyloidogenic effects. | [1] |
| Z-Phe-Phe-diazomethylketone (PPDK) analog | Cathepsin L | A structurally related fluoromethylketone (FMK) analog, (Rac)-Z-Phe-Phe-FMK, exhibits an IC50 of 15 µM. | [4] |
| Other Peptidyl Diazomethylketones | Cathepsin L vs. S | Z-Phe-Tyr(t-Bu)CHN2 is ~10,000 times more effective against Cathepsin L than Cathepsin S, highlighting the sequence-dependent selectivity of this inhibitor class. | [5] |
| Other Peptidyl Diazomethylketones | Cathepsin S | Z-Leu-Leu-Nle-CHN2 inactivates Cathepsin S with a second-order rate constant of 4.6 x 10^6^ M^-1^s^-1^. | [5] |
Note: The efficacy of diazomethylketone inhibitors is often expressed as a second-order rate constant (kinact/Ki) due to their irreversible mechanism of action.
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory potency of this compound and Z-Phe-Phe-diazomethylketone against a specific cathepsin, such as cathepsin L.
In Vitro Cathepsin L Inhibition Assay
1. Materials:
- Recombinant human cathepsin L (active)
- Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
- Assay buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
- Inhibitors: this compound and Z-Phe-Phe-diazomethylketone, dissolved in DMSO
- 96-well black microplate
- Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
2. Procedure:
- Enzyme Preparation: Dilute recombinant cathepsin L to the desired working concentration (e.g., 1 nM) in pre-warmed assay buffer.
- Inhibitor Preparation: Prepare a series of dilutions of the inhibitors in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
- Incubation: Add a fixed volume of the diluted enzyme to the wells of the microplate. To this, add an equal volume of the diluted inhibitor solutions (or vehicle control - DMSO in assay buffer). Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibition to occur.
- Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to each well.
- Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader and measure the increase in fluorescence intensity over time. The rate of substrate cleavage is proportional to the residual enzyme activity.
- Data Analysis:
- Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
- Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
Visualizing Mechanisms of Action
Logical Workflow of this compound (PADK)
Caption: Logical workflow of this compound's multifaceted effects.
Irreversible Inhibition of Cysteine Proteases by Diazomethylketones
Caption: Mechanism of irreversible inhibition of cysteine proteases by diazomethylketones.
Conclusion
This compound and Z-Phe-Phe-diazomethylketone are both valuable tools for studying cysteine proteases, but their efficacy and applications differ significantly. PPDK appears to be a more potent and selective inhibitor of cathepsin L, making it suitable for studies where specific inhibition of this enzyme is required. In contrast, PADK exhibits weaker direct inhibitory activity but displays intriguing polypharmacology, including the modulation of lysosomal cathepsin levels and the disruption of Aβ aggregation. This makes PADK a valuable probe for investigating the interplay between lysosomal function, proteostasis, and neurodegenerative disease pathology. The choice between these two inhibitors will ultimately depend on the specific research question and the desired experimental outcome.
References
- 1. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PADK and E-64 as Cathepsin B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cathepsin B inhibitors, PADK (Z-Phe-Ala-diazomethylketone) and E-64. This document outlines their respective performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific research applications.
Cathepsin B is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including protein turnover, apoptosis, and cancer metastasis. The use of selective and potent inhibitors is crucial for elucidating its functions and for developing potential therapeutic interventions. This guide focuses on a direct comparison of two such inhibitors: the well-characterized, broad-spectrum E-64 and the less potent, nuanced modulator, PADK.
Performance Comparison: PADK vs. E-64
The inhibitory profiles of PADK and E-64 against cathepsin B and other related cysteine proteases reveal significant differences in potency, selectivity, and mechanism of action. E-64 is a potent, irreversible inhibitor with broad specificity for papain-like cysteine proteases. In contrast, PADK is a weak, reversible inhibitor of cathepsin B and L, exhibiting a unique concentration-dependent, paradoxical effect on cathepsin B activity.
Quantitative Inhibitor Data
| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type | Selectivity Profile |
| PADK | Cathepsin B | 9.4 ± 2.4 µM[1] | Weak, Reversible | Inhibits Cathepsin B and L |
| E-64 | Cathepsin B | ~10-100 nM | Irreversible | Broad-spectrum inhibitor of papain-like cysteine proteases (Cathepsins B, H, K, L, S, calpain)[2] |
| Cathepsin K | 1.4 nM[2] | Irreversible | ||
| Cathepsin L | 2.5 nM[2] | Irreversible | ||
| Cathepsin S | 4.1 nM[2] | Irreversible | ||
| Papain | 9 nM | Irreversible |
Note: The IC50 value for E-64 against Cathepsin B is often cited qualitatively in the nanomolar range.
Mechanism of Action
E-64 acts as an irreversible inhibitor by forming a covalent thioether bond with the active site cysteine residue of the protease. This covalent modification permanently inactivates the enzyme.
PADK , on the other hand, is a reversible inhibitor. Its diazomethylketone moiety interacts with the active site of cathepsin B. Interestingly, at low concentrations, PADK has been observed to enhance lysosomal cathepsin levels, a paradoxical effect for an inhibitor. This suggests a more complex regulatory role for PADK beyond simple competitive inhibition.[1]
Experimental Protocols
A standard method for comparing the inhibitory activity of compounds like PADK and E-64 is a fluorometric cathepsin B inhibition assay.
Fluorometric Cathepsin B Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against purified cathepsin B.
Materials:
-
Purified human or recombinant cathepsin B
-
Cathepsin B reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC or Z-Phe-Arg-AMC)
-
Test inhibitors (PADK, E-64) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate purified cathepsin B in the reaction buffer according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of PADK and E-64 in the reaction buffer.
-
Inhibition Reaction: In the wells of the 96-well plate, add the activated cathepsin B enzyme. Then, add the different concentrations of the inhibitors. Include a control group with no inhibitor. Incubate at room temperature for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Substrate Addition: To initiate the enzymatic reaction, add the fluorogenic cathepsin B substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Role of Cathepsin B in Apoptosis
Cathepsin B plays a significant role in the intrinsic pathway of apoptosis. Upon lysosomal membrane permeabilization, cathepsin B is released into the cytosol where it can initiate a cascade of events leading to programmed cell death. The following diagram illustrates a simplified model of this pathway.
Caption: Cathepsin B-mediated apoptosis pathway.
Conclusion
PADK, in contrast, is a weak, reversible inhibitor with a more nuanced biological profile. Its paradoxical ability to upregulate cathepsin B at low concentrations suggests a potential role as a modulator rather than a simple inhibitor. This property, combined with its lower potency, may be advantageous in studies aiming to subtly perturb cathepsin B function rather than abolish it completely. The choice between PADK and E-64 will, therefore, depend on the specific experimental goals and the desired level and duration of cathepsin B inhibition.
References
A Comparative Analysis of Z-Phe-Ala-Diazomethylketone and its Nonpeptidic Analogues, SD1002 and SD1003, in Lysosomal Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the peptidic cathepsin inhibitor Z-Phe-Ala-Diazomethylketone (Z-FA-DMK) and its nonpeptidic analogues, SD1002 and SD1003. This document outlines their differential effects on cathepsin B inhibition and their shared ability to modulate lysosomal activity, supported by experimental data and detailed protocols.
This compound (Z-FA-DMK), also known as PADK, is recognized as a weak, irreversible inhibitor of cathepsins B and L.[1] Intriguingly, at lower concentrations, it acts as a positive lysosomal modulator, enhancing the levels of lysosomal cathepsins and promoting the clearance of pathogenic protein aggregates, such as those associated with Alzheimer's disease.[1][2] In the quest for compounds that retain this modulatory effect without direct enzymatic inhibition, the nonpeptidic analogues SD1002 and SD1003 were developed.[1] These molecules were designed to separate the lysosomal enhancement from cathepsin inhibition, a significant step for therapeutic development.[1]
Performance Comparison: Cathepsin B Inhibition
The primary distinction between Z-FA-DMK and its analogues lies in their potency as cathepsin B inhibitors. While Z-FA-DMK exhibits weak inhibition, SD1002 has negligible inhibitory activity, and SD1003 shows modest inhibition, likely due to the presence of a reactive diazo group.[3] This differentiation is critical as it suggests that the beneficial lysosomal modulatory effects are not dependent on the irreversible inhibition of cathepsins.[1]
| Compound | Type | Target | IC50 (μM) for Cathepsin B | Extent of Inhibition (%) |
| This compound (Z-FA-DMK) | Peptidic | Cathepsin B, Cathepsin L | 9.4 ± 2.4[1][3] | 100 (P < 0.0001)[3] |
| SD1002 | Nonpeptidic Analogue | Lysosomal Modulator | >100[3] | 8–11 (Not Significant)[3] |
| SD1003 | Nonpeptidic Analogue | Lysosomal Modulator, Weak Cathepsin B inhibitor | 2–5[3] | 13–17 (P < 0.01)[3] |
Lysosomal Modulation and Protein Clearance
Despite their varied inhibitory profiles, all three compounds demonstrate the ability to up-regulate cathepsin levels in hippocampal slice cultures.[1] Notably, the nonpeptidic analogues, SD1002 and SD1003, show an improved capacity for enhancing cathepsin levels compared to their parent compound, Z-FA-DMK.[1] This enhancement of the lysosomal system is a promising strategy for clearing aberrant protein accumulations characteristic of neurodegenerative disorders.[1] Z-FA-DMK has also been shown to directly interact with Aβ42 monomers and oligomers, preventing the formation of toxic dodecamers and fibril structures.[3][4]
The proposed mechanism involves a feedback response where a mild or transient inhibition of lysosomal proteases triggers a compensatory up-regulation of cathepsin expression, ultimately boosting the cell's capacity for protein degradation.[2] The efficacy of SD1002, which lacks significant inhibitory action, supports the hypothesis that this modulation is decoupled from sustained enzymatic inhibition.[1]
Experimental Protocols
Cathepsin B Activity Assay
This protocol is used to determine the inhibitory potency (IC50) of the compounds.
Materials:
-
Purified Cathepsin B enzyme
-
Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C.
-
Activation Solution: 8.0 mM L-Cysteine HCl in Assay Buffer (prepare fresh).
-
Substrate: Z-Arg-Arg-AMC (Nα-CBZ-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride).[1][3]
-
Test compounds (Z-FA-DMK, SD1002, SD1003) at various concentrations.
-
96-well black microtiter plates.
-
Fluorometric plate reader (Excitation: 348-380 nm, Emission: 440-460 nm).[5]
Procedure:
-
Activate Cathepsin B by incubating with the L-Cysteine solution.
-
In the wells of a 96-well plate, add the test compound at desired final concentrations.
-
Add the activated enzyme to the wells containing the test compounds and incubate briefly.
-
Initiate the reaction by adding the fluorogenic substrate Z-Arg-Arg-AMC.
-
Immediately measure the fluorescence in kinetic mode over a set period (e.g., 30 minutes) at 40°C.[6]
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 values using nonlinear regression analysis (one-site competition).[3]
References
- 1. The Ubiquitin–Proteasome System and the Autophagic–Lysosomal System in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of Positive Lysosomal Modulation in Alzheimer's Disease Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptidic Lysosomal Modulators Derived from this compound for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endo-lysosomal pathway and ubiquitin-proteasome system dysfunction in Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diazomethylketone and Fluoromethylketone Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. Diazomethylketones and fluoromethylketones represent two important classes of irreversible inhibitors, each with distinct characteristics. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal inhibitor for your research needs.
At a Glance: Key Differences
| Feature | Diazomethylketone Inhibitors | Fluoromethylketone Inhibitors |
| Mechanism of Action | Alkylation of the active site cysteine or serine residue following protonation. | Nucleophilic attack by the active site cysteine or serine on the carbonyl carbon, forming a stable hemiketal or thiohemiketal adduct.[1] |
| Reactivity | Generally less reactive than chloromethylketones but can be potent. | Generally more potent and selective than diazomethylketones. The strong C-F bond reduces non-specific alkylations.[2] |
| Selectivity | Can exhibit good selectivity depending on the peptide sequence. | Often exhibit higher selectivity due to lower intrinsic reactivity compared to other halomethyl ketones.[2] |
| Stability | Generally stable but can be sensitive to acidic conditions. | The C-F bond provides significant stability.[2] |
| Toxicity | Can have off-target effects and potential for toxicity. | Generally considered to have a better safety profile due to increased selectivity. |
Mechanism of Action: A Tale of Two Electrophiles
Both diazomethylketone and fluoromethylketone inhibitors target nucleophilic residues, typically cysteine or serine, in the active site of proteases. However, their mechanisms of covalent modification differ significantly.
Diazomethylketone inhibitors require protonation by an acidic residue in the enzyme's active site. This protonation converts the diazo group into a good leaving group (N₂), generating a reactive α-keto carbonium ion that is then susceptible to nucleophilic attack by the active site residue.
Fluoromethylketone inhibitors , on the other hand, function as transition-state analogs. The electron-withdrawing fluorine atom increases the electrophilicity of the ketone carbonyl carbon, making it highly susceptible to nucleophilic attack by the catalytic serine or cysteine residue. This results in the formation of a stable tetrahedral intermediate (a hemiketal or thiohemiketal), effectively inactivating the enzyme.[1] Mono-fluoromethyl ketones typically act as irreversible inhibitors, while di- and tri-fluoromethyl ketones can exhibit reversible or quasi-reversible inhibition.[1]
References
Unraveling the Mechanism of PADK: A Focused Look into its Action on Amyloid-Beta Aggregation
An important clarification regarding the scope of this analysis: Initial investigations into the mechanism of action of PADK (Z-Phe-Ala-diazomethylketone) have revealed that its primary area of study is in the context of Alzheimer's disease, not in various cancer cell lines. The available scientific literature focuses on PADK's ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathology of Alzheimer's. There is currently no substantial body of research exploring the effects of PADK across different cancer cell lines or its impact on cancer-related signaling pathways.
Therefore, this guide will provide a comprehensive overview of PADK's established mechanism of action in its relevant therapeutic context: the disruption of Aβ42 oligomerization. We will also present a comparison with other therapeutic strategies for Alzheimer's disease.
Comparative Analysis of PADK's Effect on Aβ42 Oligomerization
PADK has been shown to directly interact with the Aβ42 peptide, which is a central component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. Its mechanism involves the remodeling of the early oligomeric states of Aβ42.
| Metric | Control (Aβ42 alone) | Aβ42 + PADK | Outcome with PADK |
| Dodecamer Formation | Present | Inhibited and reversed | Disrupts the formation of larger, toxic oligomers[1] |
| Fibril Formation | Present | Inhibited | Prevents the formation of mature amyloid fibrils[1] |
| Monomer/Small Oligomer State | Aggregates into larger forms | Favored | Shifts the equilibrium towards smaller, less toxic species[1] |
Mechanism of Action: Disrupting the Path to Amyloid Fibrils
The primary mechanism of PADK is its ability to bind to Aβ42 monomers and small oligomers. This binding prevents the formation of larger, dodecameric structures, which are believed to be a critical step in the pathway to forming insoluble amyloid fibrils. Furthermore, PADK can also act on pre-formed dodecamers, causing them to break down into smaller, less harmful oligomers and monomers.[1]
Experimental Protocols
The following is a generalized protocol for assessing the effect of a compound like PADK on Aβ42 oligomerization, based on techniques commonly used in the field.
In Vitro Aβ42 Aggregation Assay
Objective: To determine the effect of PADK on the aggregation of Aβ42 peptide in vitro.
Materials:
-
Synthetic Aβ42 peptide
-
PADK (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Preparation of Aβ42: Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent to create a peptide film. Resuspend the film in a small volume of DMSO and then dilute to the final working concentration in PBS.
-
Preparation of PADK: Dissolve PADK in DMSO to create a stock solution.
-
Aggregation Assay:
-
In a 96-well plate, add Aβ42 to each well to a final concentration of 10 µM.
-
Add PADK to the treatment wells at various concentrations. Include a vehicle control (DMSO) in the control wells.
-
Add Thioflavin T to each well to a final concentration of 10 µM.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid fibrils. Compare the aggregation curves of the PADK-treated samples to the control to determine the extent of inhibition.
Alternative Therapeutic Strategies for Alzheimer's Disease
While PADK represents a strategy focused on preventing protein aggregation, other therapeutic avenues for Alzheimer's disease are also being explored.
| Therapeutic Strategy | Mechanism of Action | Example(s) |
| Cholinesterase Inhibitors | Increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. | Donepezil, Rivastigmine, Galantamine |
| NMDA Receptor Antagonists | Regulate the activity of glutamate, another neurotransmitter, to prevent neuronal damage. | Memantine |
| Anti-Amyloid Monoclonal Antibodies | Target and clear amyloid plaques from the brain. | Lecanemab, Donanemab |
| Tau-Targeting Therapies | Aim to prevent the aggregation of tau protein, which forms neurofibrillary tangles in Alzheimer's. | Investigational |
Experimental Workflow for Drug Screening
The process of identifying and validating a compound like PADK involves a multi-step workflow.
References
Evaluating the Therapeutic Potential of Pregnane X Receptor (PXR) Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pregnane X Receptor (PXR), a ligand-activated nuclear receptor, is a master regulator of xenobiotic and endobiotic metabolism.[1][2] Primarily expressed in the liver and intestine, PXR plays a crucial role in detoxifying foreign substances and maintaining metabolic homeostasis.[3][4] Its ability to be activated by a wide array of compounds, including pharmaceuticals, has significant implications for drug-drug interactions and the development of drug resistance.[5][6][7] However, emerging research also highlights the therapeutic potential of modulating PXR activity in various diseases, including inflammatory conditions and cancer.[6][8] This guide provides a comparative analysis of PXR modulators, summarizing key experimental data and outlining relevant methodologies to aid in the evaluation of their therapeutic promise.
PXR Signaling and Therapeutic Rationale
Upon activation by a ligand, PXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR).[8][9] This complex then binds to specific DNA response elements in the promoter regions of target genes, regulating their transcription.[2][5] Key PXR target genes include drug-metabolizing enzymes such as cytochrome P450 3A4 (CYP3A4) and drug transporters like multidrug resistance protein 1 (MDR1).[1][7][8]
The therapeutic potential of PXR modulators lies in two main strategies:
-
PXR Agonism: In certain contexts, such as inflammatory bowel disease (IBD), activation of PXR can have anti-inflammatory effects.[6]
-
PXR Antagonism: In oncology, PXR activation can lead to chemoresistance by enhancing the metabolism and clearance of anticancer drugs.[2][7][10] PXR antagonists are therefore being investigated as a means to overcome this resistance.[8][10]
Below is a diagram illustrating the canonical PXR signaling pathway.
Comparative Analysis of PXR Modulators
The following table summarizes experimental data for representative PXR agonists and antagonists, comparing their effects on target gene expression and their potential therapeutic applications.
| Compound | Modulator Type | Model System | Key Target Genes Affected | Observed Effect | Potential Therapeutic Application | Reference |
| Rifampicin | Agonist | Human Hepatocytes | CYP3A4, MDR1 | Strong induction of gene expression | Investigated for IBD, but systemic effects are a concern | [6] |
| Rifaximin | Gut-specific Agonist | Human Intestinal Cells, Mouse models of colitis | CYP3A4 (in gut) | Localized induction in the gut, reducing systemic exposure | Inflammatory Bowel Disease (IBD) | [6] |
| SR12813 | Agonist | Platelets | Src family kinases | Inhibition of platelet activation | Potential cardioprotective benefits | [11] |
| Sotorasib (AMG 510) | Agonist (off-target) | Human Colon Cancer Cells | CYP3A4, MDR1 | Activation of PXR, leading to chemoresistance | KRAS G12C-mutant cancers (caution for drug interactions) | [7] |
| Adagrasib (MRTX849) | Antagonist (off-target) | Human Colon Cancer Cells | CYP3A4, MDR1 | Suppression of agonist-induced gene expression | KRAS G12C-mutant cancers (potential to overcome chemoresistance) | [7] |
| Ketoconazole | Antagonist | HepG2 cells | CYP3A4 | Repression of ligand-induced PXR activation | Overcoming chemoresistance | [6] |
| SPA70 | Antagonist | Rat model of liver injury | Not specified | Protection from hemorrhagic shock-induced liver injury | Liver injury | [8] |
| Ecteinascidin 743 (ET-743) | Antagonist | Human Intestinal Cell Line | CYP3A4, MDR1 | Repression of agonist-mediated PXR activation | Overcoming chemoresistance in cancer | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PXR modulators. Below are outlines for key experiments.
This assay is fundamental for determining whether a compound acts as a PXR agonist or antagonist.
Objective: To quantify the activation or inhibition of PXR-mediated transcription in a cellular context.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PXR response elements. In the presence of a PXR agonist, the receptor is activated and drives the expression of the reporter gene, producing a measurable signal. Antagonists are identified by their ability to block the signal induced by a known agonist.
Workflow:
This method is used to confirm that the effects observed in the reporter assay translate to the regulation of endogenous PXR target genes.
Objective: To measure the change in mRNA levels of PXR target genes (e.g., CYP3A4, MDR1) in response to treatment with a test compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., primary human hepatocytes, LS174T) and treat with the test compound for a specified duration (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Logical Framework for Therapeutic Evaluation
The decision to pursue a PXR modulator for a specific therapeutic indication depends on a logical evaluation of its properties. The following diagram outlines this decision-making process.
Conclusion
The modulation of PXR presents a compelling, albeit complex, therapeutic opportunity. While PXR agonists, particularly those with gut-specific action, show promise for inflammatory diseases like IBD, PXR antagonists are gaining attention as a strategy to overcome chemoresistance in cancer therapy.[6][10] The promiscuous nature of the PXR ligand-binding pocket poses a significant challenge in developing specific modulators.[8] Therefore, a thorough evaluation using a combination of in vitro and in vivo models, as outlined in this guide, is essential for identifying and advancing PXR-targeted therapies with the desired efficacy and safety profiles. Future research should focus on developing selective PXR modulators to minimize off-target effects and fully exploit their therapeutic potential.
References
- 1. Mechanisms and Therapeutic Advances of PXR in Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Small-molecule modulators of PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Human PXR by Novel KRAS-G12C Inhibitors: Implications in Cancer Therapy [etd.auburn.edu]
- 8. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Z-Phe-Ala-Diazomethylketone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of Z-Phe-Ala-Diazomethylketone, a compound utilized in neurodegenerative disease research. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, the presence of the diazomethyl ketone functional group warrants careful handling and deactivation before disposal due to potential reactivity.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Work Area Requirements:
-
Ventilation: All handling and disposal procedures must be conducted in a properly functioning fume hood to minimize inhalation exposure.
-
Emergency Equipment: An accessible eyewash station and safety shower should be nearby.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of diazomethyl ketones involves a "quenching" or deactivation step using a weak acid, such as acetic acid. This process converts the reactive diazomethyl group into a less hazardous acetate ester.
Experimental Protocol: Deactivation of this compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform the entire procedure within a certified chemical fume hood.
-
Prepare a solution of dilute acetic acid (e.g., 10% in a suitable solvent like methanol or water).
-
-
Deactivation Procedure:
-
If dealing with a solution of this compound, slowly add the dilute acetic acid dropwise to the solution while stirring.
-
Diazomethane solutions are typically yellow. Continue adding acetic acid until the yellow color disappears, which indicates the consumption of the diazo compound.
-
Another indicator of the reaction is the cessation of nitrogen gas bubbling.
-
For residual solid this compound, dissolve it in a minimal amount of a suitable solvent first and then proceed with the dropwise addition of dilute acetic acid.
-
-
Waste Collection:
-
Once the deactivation is complete (disappearance of yellow color and gas evolution), the resulting solution should be collected in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents.
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, wipes, and gloves, should be rinsed with a dilute acetic acid solution before being placed in the appropriate solid waste stream.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
